molecular formula C21H20Cl2FN3 B2370549 OXA-06 hydrochloride CAS No. 1825455-91-1

OXA-06 hydrochloride

Cat. No.: B2370549
CAS No.: 1825455-91-1
M. Wt: 404.31
InChI Key: ZRBCUSMZOWMVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OXA-06 hydrochloride is a useful research compound. Its molecular formula is C21H20Cl2FN3 and its molecular weight is 404.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3.2ClH/c22-20-4-2-1-3-17(20)14-23-13-15-5-7-16(8-6-15)18-9-11-24-21-19(18)10-12-25-21;;/h1-12,23H,13-14H2,(H,24,25);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBCUSMZOWMVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)C3=C4C=CNC4=NC=C3)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to OXA-06 Hydrochloride: A Potent ROCK Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OXA-06 hydrochloride is a potent, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). This small molecule has emerged as a valuable tool in cancer research, particularly in the study of non-small cell lung carcinoma (NSCLC). Its primary utility lies in its ability to inhibit key cellular processes associated with cancer progression, such as anchorage-independent growth and invasion. Mechanistically, OXA-06 exerts its effects by suppressing the phosphorylation of critical downstream effectors of the ROCK signaling pathway, including Myosin Phosphatase Target Subunit 1 (MYPT1) and Cofilin. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and detailed protocols for its application in key in vitro cancer biology assays.

Introduction

The Rho family of small GTPases and their downstream effectors, the ROCK serine/threonine kinases, are pivotal regulators of the actin cytoskeleton. The ROCK signaling pathway is implicated in a multitude of cellular functions, including cell adhesion, motility, and contraction. In the context of oncology, dysregulation of the ROCK pathway is frequently associated with increased tumor cell invasion and metastasis. Consequently, inhibitors of ROCK kinases are of significant interest as potential anti-cancer therapeutics.

This compound has been identified as a highly potent and selective inhibitor of both ROCK1 and ROCK2 isoforms. Its utility as a research tool stems from its ability to dissect the roles of ROCK signaling in cancer cell biology. This guide will delve into the technical details of this compound, providing researchers with the necessary information to effectively utilize this compound in their studies.

Biochemical and Physicochemical Properties

This compound is the hydrochloride salt of the parent compound OXA-06.

PropertyValue
Chemical Formula C21H20Cl2FN3
Molecular Weight 404.31 g/mol
CAS Number 1825455-91-1
Appearance White to off-white solid
Purity ≥98% (HPLC)
Solubility Soluble in DMSO

Mechanism of Action and the ROCK Signaling Pathway

This compound functions as an ATP-competitive inhibitor of ROCK1 and ROCK2. The ROCK signaling cascade is typically initiated by the activation of RhoA, a small GTPase. Activated RhoA binds to and activates ROCK, which in turn phosphorylates a number of downstream substrates to regulate actin-myosin contractility and cytoskeletal dynamics.

Two key substrates of ROCK are:

  • Myosin Phosphatase Target Subunit 1 (MYPT1): Phosphorylation of MYPT1 by ROCK inhibits the activity of myosin light chain (MLC) phosphatase. This leads to an increase in the phosphorylation of MLC, promoting actin-myosin contractility, stress fiber formation, and focal adhesion assembly.

  • LIM kinases (LIMK): ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates the actin-depolymerizing factor, cofilin. Inactivated cofilin is unable to sever actin filaments, leading to the stabilization of actin filaments and reduced cytoskeletal dynamics.

By inhibiting ROCK, this compound prevents the phosphorylation of MYPT1 and the subsequent phosphorylation cascade leading to cofilin inactivation. This results in decreased cell contractility and a more dynamic actin cytoskeleton, thereby impairing cell migration and invasion.

Signaling Pathway Diagram

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK1/2 RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates OXA06 OXA-06 HCl OXA06->ROCK Cofilin Cofilin LIMK->Cofilin Phosphorylates Actin_Dynamics Actin Filament Severing Cofilin->Actin_Dynamics pCofilin p-Cofilin (Inactive) MLC_Phosphatase MLC Phosphatase MYPT1->MLC_Phosphatase pMLC p-MLC MLC_Phosphatase->pMLC Cell_Contractility Cell Contractility & Stress Fiber Formation pMLC->Cell_Contractility

Caption: The ROCK signaling pathway and the inhibitory action of this compound.

Quantitative Data

Kinase Inhibitory Potency and Selectivity

This compound is a highly potent inhibitor of ROCK kinases. The half-maximal inhibitory concentration (IC50) has been determined to be in the low nanomolar range.

KinaseIC50 (nM)
ROCK110
ROCK210

Data from in vitro kinase assays.

To assess the selectivity of OXA-06, it was profiled against a panel of 167 different kinases at a concentration of 200 nM. The results demonstrate a high degree of selectivity for ROCK kinases.

Kinase FamilyNumber of Kinases Inhibited >50%
Total Kinases 9 / 167
Serine/Threonine Kinases7
Tyrosine Kinases2

Note: The specific identities of the 9 kinases inhibited by >50% are detailed in the supplementary information of Vigil et al., Cancer Research, 2012.

Inhibition of Downstream Signaling in NSCLC Cells

The efficacy of OXA-06 in a cellular context has been demonstrated by its ability to inhibit the phosphorylation of the ROCK substrates, MYPT1 and Cofilin, in non-small cell lung carcinoma (NSCLC) cell lines.

Cell LineTreatmentpMYPT1 Levels (relative to total MYPT1)pCofilin Levels (relative to total Cofilin)
H1299Vehicle (DMSO)HighHigh
H1299OXA-06 (1 µM)Significantly ReducedSignificantly Reduced
A549Vehicle (DMSO)HighHigh
A549OXA-06 (1 µM)Significantly ReducedSignificantly Reduced

Data is a qualitative summary from Western blot analysis. For quantitative analysis, densitometry of the respective bands is required.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound, adapted from Vigil et al., Cancer Research, 2012.

Western Blot Analysis of pMYPT1 and pCofilin

This protocol describes the detection of phosphorylated MYPT1 and Cofilin in NSCLC cells following treatment with this compound.

Materials:

  • NSCLC cell lines (e.g., H1299, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pMYPT1 (Thr853), anti-MYPT1, anti-pCofilin (Ser3), anti-Cofilin, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed NSCLC cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels. GAPDH should be used as a loading control.

Experimental Workflow: Western Blot Analysis

Western_Blot_Workflow Start Seed NSCLC Cells Treat Treat with OXA-06 HCl or Vehicle Start->Treat Lyse Cell Lysis Treat->Lyse Quantify Protein Quantification (BCA Assay) Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect ECL Detection Secondary_Ab->Detect Analyze Densitometry Analysis Detect->Analyze End Results Analyze->End

Caption: A generalized workflow for Western blot analysis of ROCK signaling.

Anchorage-Independent Growth (Soft Agar) Assay

This assay measures the ability of cells to proliferate in a semi-solid medium, a hallmark of cellular transformation.

Materials:

  • NSCLC cell lines

  • Complete cell culture medium

  • This compound

  • Agar (B569324) (e.g., Noble agar)

  • 6-well plates

  • Microscope

Procedure:

  • Prepare Agar Layers:

    • Bottom Layer: Prepare a 0.6% agar solution in complete medium and add 2 ml to each well of a 6-well plate. Allow it to solidify at room temperature.

    • Top Layer: Prepare a 0.3% agar solution in complete medium.

  • Cell Suspension: Trypsinize and resuspend NSCLC cells in complete medium. Count the cells and adjust the concentration.

  • Seeding: Mix the cell suspension with the 0.3% agar solution to a final concentration of 5,000-10,000 cells/ml. Add 1.5 ml of this cell-agar mixture on top of the solidified bottom agar layer.

  • Treatment: Once the top layer has solidified, add 1 ml of complete medium containing various concentrations of this compound or vehicle to each well.

  • Incubation: Incubate the plates at 37°C in a humidified incubator for 14-21 days. Replace the medium with fresh medium containing the respective treatments every 3-4 days.

  • Colony Counting: After the incubation period, stain the colonies with crystal violet and count the number of colonies larger than a certain diameter (e.g., 50 µm) using a microscope.

Matrigel Invasion Assay (Boyden Chamber)

This assay assesses the ability of cells to invade through a basement membrane matrix.

Materials:

  • NSCLC cell lines

  • Serum-free and complete cell culture medium

  • This compound

  • Matrigel-coated invasion chambers (e.g., 8 µm pore size)

  • 24-well plates

  • Cotton swabs

  • Methanol (B129727)

  • Crystal violet stain

  • Microscope

Procedure:

  • Rehydrate Chambers: Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.

  • Prepare Cells: Culture NSCLC cells to sub-confluency. Starve the cells in serum-free medium for 24 hours prior to the assay.

  • Seeding: Trypsinize and resuspend the cells in serum-free medium containing various concentrations of this compound or vehicle. Seed 5 x 10^4 cells into the upper chamber of the inserts.

  • Chemoattractant: Add complete medium (containing 10% FBS) as a chemoattractant to the lower chamber of the 24-well plate.

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Remove Non-invading Cells: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and Stain: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the number of invaded cells in several random fields of view under a microscope.

Conclusion

This compound is a potent and selective ROCK inhibitor that serves as an invaluable tool for investigating the role of the ROCK signaling pathway in cancer biology. Its ability to effectively block anchorage-independent growth and invasion in NSCLC cells highlights its potential for elucidating the mechanisms of cancer metastasis. The detailed protocols provided in this guide will enable researchers to confidently employ this compound in their studies to further unravel the complexities of ROCK signaling in cancer and to explore its therapeutic potential.

OXA-06 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of OXA-06 hydrochloride, a potent ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Chemical Structure and Properties

This compound is the dihydrochloride (B599025) salt of N-[(2-fluorophenyl)methyl]-1-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methanamine.[1] Its chemical structure is presented below:

this compound Chemical Structure

Image Caption: Chemical structure of this compound.

A summary of its chemical and physicochemical properties is provided in Table 1.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name N-[(2-fluorophenyl)methyl]-1-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methanamine;dihydrochloride[1]
CAS Number 1825455-91-1[1]
Molecular Formula C₂₁H₂₀Cl₂FN₃[1]
Molecular Weight 404.31 g/mol [1]
Appearance White to off-white solid powder[1]
Solubility Soluble in DMSO to 100 mM[2]
Hydrogen Bond Donor Count 4[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 5[1]
SMILES FC1=CC=CC=C1CNCC2=CC=C(C3=C4C(NC=C4)=NC=C3)C=C2.Cl.Cl[2]
InChI Key ZRBCUSMZOWMVJS-UHFFFAOYSA-N[1][2]

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of ROCK1 and ROCK2 kinases with a reported half-maximal inhibitory concentration (IC₅₀) of 10 nM.[2][3] The ROCK signaling pathway plays a crucial role in regulating cell shape, motility, and contraction by influencing the actin cytoskeleton.

The ROCK Signaling Pathway

The Rho-associated kinases (ROCK1 and ROCK2) are key downstream effectors of the small GTPase RhoA. Upon activation by GTP-bound RhoA, ROCKs phosphorylate several substrates that ultimately lead to increased actomyosin (B1167339) contractility and stress fiber formation. A simplified diagram of the ROCK signaling pathway is depicted below.

ROCK_Signaling_Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK1/2 RhoA_GTP->ROCK LIMK LIM Kinase ROCK->LIMK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP MLC Myosin Light Chain (MLC) ROCK->MLC MYPT1 MYPT1 ROCK->MYPT1 OXA06 OXA-06 HCl OXA06->ROCK Cofilin Cofilin LIMK->Cofilin Actin_Depoly Actin Depolymerization (Inhibited) Cofilin->Actin_Depoly pCofilin p-Cofilin (Inactive) pMLC p-MLC MLCP->pMLC pMLCP p-MLCP (Inactive) Actomyosin Actomyosin Contraction & Stress Fiber Formation pMLC->Actomyosin MYPT1->MLCP pMYPT1 p-MYPT1 Soft_Agar_Assay_Workflow Start Start Prepare_Bottom Prepare 1.2% Agarose Bottom Layer in 6-well Plate Start->Prepare_Bottom Solidify_Bottom Allow to Solidify Prepare_Bottom->Solidify_Bottom Plate_Cells Plate Cell-Agarose Mixture on Top of Bottom Layer Solidify_Bottom->Plate_Cells Prepare_Cells Prepare Cell Suspension (e.g., 1x10^4 cells/mL) Mix_Cells_Agar Mix Cells with 0.7% Agarose (1:1 ratio) Prepare_Cells->Mix_Cells_Agar Mix_Cells_Agar->Plate_Cells Solidify_Top Allow to Solidify Plate_Cells->Solidify_Top Add_Treatment Add Medium with OXA-06 HCl or Vehicle Solidify_Top->Add_Treatment Incubate Incubate for 2-3 Weeks (Replenish Medium) Add_Treatment->Incubate Stain Stain Colonies with Crystal Violet Incubate->Stain Analyze Count Colonies Stain->Analyze End End Analyze->End

References

An In-depth Technical Guide to the Synthesis of 1,4-Oxazepan-6-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Oxazepan-6-one (B12820161) hydrochloride is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents.[1] Its seven-membered ring, containing both oxygen and nitrogen heteroatoms, provides a unique scaffold for the development of novel drugs, particularly in neuroscience.[2] This technical guide details two primary synthetic pathways for 1,4-Oxazepan-6-one hydrochloride, offering comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic routes. The presented methodologies are based on established organic chemistry principles and published synthesis protocols for analogous structures.[3]

Introduction

The 1,4-oxazepane (B1358080) ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a range of biological activities.[1][3] The strategic modification of this scaffold is a key aspect of modern drug design, allowing for the fine-tuning of physicochemical properties and biological activity.[3] 1,4-Oxazepan-6-one hydrochloride, with its reactive secondary amine and ketone functionalities, offers multiple avenues for chemical modification, making it a versatile starting material for the synthesis of diverse compound libraries.[1] This guide focuses on two robust synthetic strategies: one commencing with 2-(2-aminoethoxy)acetic acid and the other with 4-piperidone (B1582916).

Synthesis Pathway 1: From 2-(2-aminoethoxy)acetic acid

This pathway involves the protection of the amino group of 2-(2-aminoethoxy)acetic acid, followed by an intramolecular cyclization to form the 1,4-oxazepan-6-one ring, and subsequent deprotection to yield the hydrochloride salt.[4]

Experimental Protocol

Step 1: Synthesis of N-Boc-2-(2-aminoethoxy)acetic acid [4]

  • Dissolve 2-(2-aminoethoxy)acetic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane (B91453) and water.

  • Add sodium bicarbonate (2.5 equivalents) and stir until fully dissolved.

  • At 0 °C, add di-tert-butyl dicarbonate (B1257347) (Boc-anhydride, 1.1 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidify the mixture to a pH of 2-3 using 1 M HCl.

  • Extract the product with ethyl acetate (B1210297) (3 times).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected acid.

Step 2: Synthesis of N-Boc-1,4-Oxazepan-6-one [4]

  • Dissolve N-Boc-2-(2-aminoethoxy)acetic acid (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) to a concentration of 0.1 M.

  • At 0 °C, add oxalyl chloride (1.2 equivalents) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • In a separate flask, prepare a solution of diisopropylethylamine (DIPEA, 3 equivalents) in a large volume of anhydrous DCM to achieve high-dilution conditions (0.01 M).

  • Slowly add the acid chloride solution to the DIPEA solution over 4-6 hours using a syringe pump at room temperature.

  • Stir the reaction for an additional 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude N-Boc-1,4-Oxazepan-6-one.

Step 3: Deprotection and Hydrochloride Salt Formation [4]

  • Dissolve the crude N-Boc-1,4-Oxazepan-6-one in a minimal amount of ethyl acetate.

  • Add a 4 M solution of HCl in 1,4-dioxane (5 equivalents) and stir at room temperature for 4 hours, during which a precipitate will form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1,4-Oxazepan-6-one hydrochloride.

Quantitative Data
StepProductMolar Mass ( g/mol )Typical YieldPurity
1N-Boc-2-(2-aminoethoxy)acetic acid219.23>95%High
2N-Boc-1,4-Oxazepan-6-one215.25VariableCrude
31,4-Oxazepan-6-one hydrochloride151.59High>95%

Synthesis Pathway 2: From 4-Piperidone

This alternative three-step synthesis begins with the readily available 4-piperidone, involving N-protection, a Baeyer-Villiger ring expansion, and subsequent deprotection to form the desired product.[5]

Experimental Protocol

Step 1: Synthesis of N-Boc-4-piperidone [5]

  • Suspend 4-piperidone hydrochloride (1 equivalent) in dichloromethane.

  • Cool the suspension to 0-5 °C in an ice-water bath.

  • Slowly add triethylamine (B128534) (2.04 equivalents) over 30 minutes, maintaining the temperature below 10 °C.

  • Dropwise, add a solution of di-tert-butyl dicarbonate (1.04 equivalents) in dichloromethane over 1 hour, keeping the temperature between 0-5 °C.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone.

Step 2: Baeyer-Villiger Oxidation to N-Boc-1,4-Oxazepan-6-one [5]

  • Dissolve N-Boc-4-piperidone (1 equivalent) in dichloromethane.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 equivalents) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Wash the reaction with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient).

Step 3: Deprotection and Hydrochloride Salt Formation [5]

  • To N-Boc-1,4-Oxazepan-6-one (1 equivalent) under a nitrogen atmosphere, add 4 M HCl in 1,4-dioxane (4.3 equivalents) at room temperature.

  • Stir the resulting solution at room temperature for 4-6 hours, monitoring for gas evolution (CO₂).

  • Upon completion, add diethyl ether to precipitate the hydrochloride salt.

  • Stir the suspension for 30 minutes and collect the solid product by filtration.

  • Wash the filter cake with diethyl ether.

  • Dry the product under vacuum at 40-50 °C to a constant weight to afford 1,4-Oxazepan-6-one hydrochloride as a white to off-white solid.

Quantitative Data
Reagent/MaterialMolar Mass ( g/mol )Quantity (for 100g scale of 4-Piperidone hydrochloride)Moles
4-Piperidone hydrochloride135.61100 g0.737
Di-tert-butyl dicarbonate (Boc₂O)218.25168 g0.770
Triethylamine101.19210 mL1.50
Dichloromethane84.931.2 L-
N-Boc-1,4-oxazepan-6-one215.25100 g0.465
4 M HCl in 1,4-dioxane-500 mL2.0
Diethyl ether74.121.2 L-

Mandatory Visualizations

Synthesis Pathway Diagrams

Synthesis_Pathway_1 A 2-(2-aminoethoxy)acetic acid B N-Boc-2-(2-aminoethoxy)acetic acid A->B Boc₂O, NaHCO₃ 1,4-Dioxane/H₂O C N-Boc-1,4-Oxazepan-6-one B->C 1. Oxalyl Chloride, DMF 2. DIPEA, DCM (high dilution) D 1,4-Oxazepan-6-one hydrochloride C->D 4 M HCl in Dioxane

Caption: Synthesis of 1,4-Oxazepan-6-one hydrochloride from 2-(2-aminoethoxy)acetic acid.

Synthesis_Pathway_2 A 4-Piperidone B N-Boc-4-piperidone A->B Boc₂O, Et₃N DCM C N-Boc-1,4-Oxazepan-6-one B->C m-CPBA DCM D 1,4-Oxazepan-6-one hydrochloride C->D 4 M HCl in Dioxane

Caption: Synthesis of 1,4-Oxazepan-6-one hydrochloride from 4-piperidone.

Characterization

The final product, 1,4-Oxazepan-6-one hydrochloride, should be thoroughly characterized to confirm its identity and purity.[3] Standard analytical techniques include:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.[2]

Troubleshooting and Optimization

Common challenges in these synthetic routes include incomplete reactions and the formation of side products.

  • Low Cyclization Yield (Pathway 1): Intermolecular polymerization can be a significant side reaction.[4] Maintaining high-dilution conditions during the cyclization step is crucial to favor the intramolecular reaction.

  • Incomplete Deprotection: The removal of the Boc group can be monitored by TLC or LC-MS.[4][5] If the reaction is sluggish, a longer reaction time or a slight increase in temperature may be necessary. The evolution of CO₂ gas is an indicator of a successful deprotection.[5]

  • Purification: The crude N-Boc protected intermediates may require purification by column chromatography to ensure high purity of the final product.[5]

Conclusion

This technical guide provides two detailed and reliable synthetic pathways for the preparation of 1,4-Oxazepan-6-one hydrochloride, a key building block for drug discovery. By following the outlined experimental protocols and considering the troubleshooting advice, researchers can efficiently synthesize this valuable compound for their research and development endeavors. The choice of synthetic route may depend on the availability and cost of the starting materials. Both pathways offer robust methods for obtaining high-purity 1,4-Oxazepan-6-one hydrochloride.

References

Physical and chemical characteristics of OXA-06 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OXA-06 hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1] This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound. It also details its mechanism of action as a ROCK inhibitor and its effects on downstream signaling pathways. This document is intended to serve as a valuable resource for researchers utilizing this compound in preclinical studies, particularly in the context of cancer research. While specific proprietary synthesis and characterization protocols for this compound are not publicly available, this guide provides generalized experimental methodologies for the characterization of similar small molecule compounds.

Physicochemical Properties

This compound is a white to off-white solid powder.[2] Its key chemical identifiers and physicochemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name N-[(2-fluorophenyl)methyl]-1-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methanamine;dihydrochloride[2]
CAS Number 1825455-91-1[2]
Molecular Formula C₂₁H₂₀Cl₂FN₃[1][2]
Molecular Weight 404.31 g/mol [1][2]
Appearance White to off-white solid powder[2]
Purity ≥98% (HPLC)
Hydrogen Bond Donor Count 4[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 5[2]
SMILES FC1=CC=CC=C1CNCC2=CC=C(C3=C4C(NC=C4)=NC=C3)C=C2.[H]Cl.[H]Cl[1]
InChI Key ZRBCUSMZOWMVJS-UHFFFAOYSA-N[2]

Table 1: Physicochemical Properties of this compound

Solubility
SolventConcentrationNotes
DMSO ~25 mg/mL (~61.83 mM)With sonication (<60°C)[2]
DMSO 40.43 mg/mL (100 mM)

Table 2: Solubility of this compound

Mechanism of Action and Biological Activity

This compound is a potent, ATP-competitive inhibitor of ROCK, with an IC50 of 10 nM.[1] The ROCK family of serine/threonine kinases, primarily ROCK1 and ROCK2, are key regulators of cellular processes such as cytoskeletal dynamics, cell adhesion, migration, and proliferation.[3] In the context of cancer, particularly non-small cell lung cancer (NSCLC), ROCK signaling is implicated in anchorage-independent growth and invasion.[3]

This compound exerts its biological effects by inhibiting the phosphorylation of downstream ROCK substrates. Notably, it has been shown to reduce the levels of phosphorylated Myosin Phosphatase Target Subunit 1 (pMYPT1) and phosphorylated Cofilin (pCofilin) in NSCLC cell lines.[1][3][4] The inhibition of Cofilin phosphorylation is a reliable marker for the growth-inhibitory activity of OXA-06.[3] By blocking these pathways, OXA-06 inhibits the anchorage-dependent growth and invasion of cancer cells.[2] Interestingly, while it inhibits growth, OXA-06 does not appear to stimulate apoptosis.[2]

OXA_06_Signaling_Pathway cluster_upstream Upstream Activators cluster_ROCK ROCK Kinase cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response RhoA_GTP RhoA-GTP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates pMYPT1 pMYPT1 (pT853) ROCK->pMYPT1 Phosphorylates pCofilin pCofilin (pS3) ROCK->pCofilin Phosphorylates Cell_Growth Anchorage-Independent Growth & Invasion pMYPT1->Cell_Growth pCofilin->Cell_Growth OXA_06 This compound OXA_06->ROCK Inhibits

Caption: Signaling pathway of ROCK and its inhibition by this compound.

Suggested Experimental Protocols for Characterization

The following are generalized protocols for the physicochemical characterization of a small molecule hydrochloride salt like OXA-06. These are based on standard analytical techniques and should be adapted and validated for specific experimental contexts.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of the compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), an autosampler, and a column oven.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and then a 5-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of water and acetonitrile. Dilute to an appropriate concentration (e.g., 0.1 mg/mL) with the same solvent.

  • Analysis: Inject 10 µL of the sample solution. Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for confirming the chemical structure of the compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

  • ¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, integrations, and coupling patterns of the hydrogen atoms.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to identify all unique carbon environments in the molecule.

  • Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling constants for the proposed structure of this compound.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µM) in a solvent compatible with ESI, such as a mixture of methanol (B129727) and water with 0.1% formic acid.

  • Data Acquisition: Infuse the sample solution into the ESI source in positive ion mode. Scan a mass range that includes the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

  • Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the exact mass of the protonated free base of OXA-06.

Melting Point Determination

The melting point is a key physical property that can indicate the purity of a crystalline solid.

  • Instrumentation: A calibrated digital melting point apparatus.

  • Sample Preparation: Finely powder a small, dry sample of this compound and pack it into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the heating block. Increase the temperature at a rate of 10-20 °C/minute initially. Within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/minute.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Experimental_Workflow Start This compound Sample Purity_Assessment Purity Assessment (HPLC) Start->Purity_Assessment Structure_Elucidation Structural Elucidation (NMR) Start->Structure_Elucidation MW_Verification Molecular Weight Verification (MS) Start->MW_Verification Physical_Characterization Physical Characterization (Melting Point) Start->Physical_Characterization Biological_Assay Biological Activity Assay (e.g., ROCK Kinase Assay) Start->Biological_Assay End Characterized Compound Purity_Assessment->End Structure_Elucidation->End MW_Verification->End Physical_Characterization->End Biological_Assay->End

Caption: A general experimental workflow for the characterization of this compound.

References

OXA-06 hydrochloride CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

OXA-06 hydrochloride is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). This technical guide provides a comprehensive overview of its chemical properties, biological activity, and relevant experimental protocols.

IdentifierValue
CAS Number 1825455-91-1
IUPAC Name 2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride (B599025)

Physicochemical and Biological Properties

This compound is a white to off-white solid powder. The following table summarizes its key physicochemical and biological properties.

PropertyValueReference
Molecular Formula C₂₁H₁₈FN₃·2HCl[1][2]
Molecular Weight 404.31 g/mol [1][2]
Purity ≥98% (HPLC)[2]
Solubility Soluble in DMSO[2]
Biological Activity Potent, ATP-competitive ROCK inhibitor[3]
In Vitro IC₅₀ (ROCK) 10 nM[3]

Mechanism of Action: ROCK Signaling Pathway Inhibition

OXA-06 exerts its biological effects by inhibiting the ROCK signaling pathway, a critical regulator of cell shape, motility, and contraction. ROCK kinases (ROCK1 and ROCK2) are downstream effectors of the small GTPase RhoA. Upon activation, ROCK phosphorylates several substrates, including Myosin Phosphatase Target Subunit 1 (MYPT1) and LIM kinases (LIMK).

The inhibition of ROCK by OXA-06 leads to a reduction in the phosphorylation of MYPT1 and Cofilin, a downstream target of LIMK.[3] This ultimately results in decreased actomyosin (B1167339) contractility and cytoskeletal reorganization, which are crucial for processes like cell invasion and anchorage-independent growth of cancer cells.[3]

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK1/2 RhoA->ROCK Activates LIMK LIMK1/2 ROCK->LIMK Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates OXA06 OXA-06 HCl OXA06->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Phosphorylates pMYPT1 p-MYPT1 (Inactive) pCofilin p-Cofilin (Inactive) Actomyosin Actomyosin Contractility pMYPT1->Actomyosin Inhibits pCofilin->Actomyosin Inhibits Invasion Cell Invasion & Anchorage-Independent Growth Actomyosin->Invasion Promotes

Figure 1. OXA-06 HCl inhibits the ROCK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of this compound in non-small cell lung carcinoma (NSCLC) cell lines.

Anchorage-Independent Growth (Soft Agar) Assay

This assay measures the ability of cells to proliferate in a semi-solid medium, a hallmark of cellular transformation.

Materials:

  • NSCLC cell lines (e.g., A549, H1299)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Agarose (B213101), sterile

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Base Agar Layer: Prepare a 0.6% (w/v) agarose solution in complete growth medium. Pipette 2 mL into each well of a 6-well plate and allow it to solidify at room temperature.

  • Cell Suspension: Trypsinize and count NSCLC cells. Resuspend the cells in complete growth medium.

  • Top Agar Layer: Prepare a 0.3% (w/v) agarose solution in complete growth medium. Cool to 40°C.

  • Plating: Mix the cell suspension with the 0.3% agarose solution to a final cell density of 5,000 cells per well. Add the desired concentrations of this compound or vehicle control. Immediately layer 1.5 mL of this cell-agarose mixture onto the solidified base layer.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 14-21 days.

  • Colony Staining and Counting: Stain the colonies with a solution of 0.005% crystal violet in methanol. Count the number of colonies using a microscope.

Soft_Agar_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis BaseAgar Prepare 0.6% Base Agar in 6-well Plates Plate Layer Cell Mixture onto Base Agar BaseAgar->Plate CellPrep Prepare NSCLC Cell Suspension Mix Mix Cells, Top Agar, and OXA-06 HCl CellPrep->Mix TopAgar Prepare 0.3% Top Agar TopAgar->Mix Mix->Plate Incubate Incubate for 14-21 Days Plate->Incubate Stain Stain Colonies with Crystal Violet Incubate->Stain Count Count Colonies Stain->Count

Figure 2. Workflow for the Anchorage-Independent Growth Assay.

Matrigel Invasion Assay

This assay evaluates the ability of cells to invade through a basement membrane matrix.

Materials:

  • NSCLC cell lines

  • Serum-free growth medium

  • Complete growth medium (chemoattractant)

  • Matrigel basement membrane matrix

  • 24-well plates with cell culture inserts (8.0 µm pore size)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Cotton swabs

  • Crystal violet staining solution

Procedure:

  • Insert Coating: Thaw Matrigel on ice and dilute with cold, serum-free medium. Add 100 µL of the diluted Matrigel to the upper chamber of the inserts and incubate at 37°C for 2 hours to allow for gelling.

  • Cell Preparation: Culture NSCLC cells to ~80% confluency and serum-starve overnight. Trypsinize, wash, and resuspend the cells in serum-free medium.

  • Cell Seeding: Add 1 x 10⁵ cells in 200 µL of serum-free medium containing the desired concentrations of this compound or vehicle to the upper chamber of the Matrigel-coated inserts.

  • Chemoattraction: Add 500 µL of complete growth medium (containing 10% FBS) as a chemoattractant to the lower chamber.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.

  • Analysis:

    • Remove non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol.

    • Stain the fixed cells with 0.5% crystal violet.

    • Count the number of invaded cells in several random fields under a microscope.

Western Blot Analysis of pMYPT1 and pCofilin

This method is used to quantify the levels of phosphorylated MYPT1 and Cofilin, direct and indirect downstream targets of ROCK, respectively.

Materials:

  • NSCLC cell lysates (treated with this compound or vehicle)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-pMYPT1 (Thr853), anti-MYPT1, anti-pCofilin (Ser3), anti-Cofilin, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat NSCLC cells with various concentrations of this compound for a specified time (e.g., 1 hour). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Quantitative Data Summary

OXA-06 has demonstrated significant inhibitory effects on the growth and invasion of non-small cell lung carcinoma cell lines.

AssayCell Line(s)EndpointResultReference
In Vitro Kinase AssayRecombinant ROCK1/2IC₅₀10 nM[3]
Matrigel InvasionA549, H1299, H23, H358, H1703% Inhibition~70% at 2 µM[3]
Anchorage-Independent GrowthA549, H1299InhibitionDose-dependent[3]

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature. The synthesis would likely involve a multi-step process, including the formation of the 1H-pyrrolo[2,3-b]pyridine core, followed by coupling reactions to attach the phenylmethyl and 2-fluorobenzylmethanamine moieties, and finally, conversion to the dihydrochloride salt. The synthesis of related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine structures often involves Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Conclusion

This compound is a potent and selective ROCK inhibitor with demonstrated anti-tumor activity in non-small cell lung cancer models. Its mechanism of action involves the direct inhibition of ROCK kinases, leading to the suppression of downstream signaling pathways that regulate cell motility and invasion. The experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of this compound.

References

Comprehensive literature review of OXA-06 hydrochloride studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to OXA-06 Hydrochloride: A Comprehensive Literature Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on this compound, a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the associated signaling pathways and workflows to facilitate further research and development.

Core Compound Information

This compound is a novel small molecule inhibitor of ROCK1 and ROCK2. It has been identified as a valuable research tool for investigating the role of ROCK signaling in cellular processes, particularly in the context of cancer.

PropertyValueCitation
IUPAC Name 2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride
Molecular Formula C₂₁H₁₈FN₃·2HCl
Molecular Weight 404.31 g/mol [1]
CAS Number 1825455-91-1[1]
Biological Target ROCK1 and ROCK2[2]
Reported IC₅₀ for ROCK 0.01 ± 0.005 µM[2]

Quantitative Data Summary

The primary study characterizing this compound demonstrated its superior potency in vitro compared to the widely used ROCK inhibitor, Y-27632.

Table 2.1: In Vitro Potency of this compound
ParameterThis compoundY-27632NotesCitation
IC₅₀ (1.4 µM ATP) 0.01 ± 0.005 µM0.24 ± 0.09 µMOXA-06 is approximately 25-fold more potent than Y-27632.[2]
Relative Potency (100 µM ATP) ~25-fold more potent-The higher potency is maintained at higher ATP concentrations.[2]
Table 2.2: Cellular Effects of this compound in Non-Small Cell Lung Carcinoma (NSCLC) Cell Lines
AssayEffectCitation
Anchorage-Independent Growth (Soft Agar (B569324) Assay) Inhibition of colony formation in a dose-dependent manner.[2]
Anchorage-Dependent Growth (MTT Assay) No significant reduction in cell viability on plastic, indicating that the primary effect is on anchorage-independent growth.[2]
Cell Cycle Analysis Accumulation of cells in the G₀/G₁ phase of the cell cycle. This suggests that ROCK inhibition by OXA-06 impairs cell cycle progression in the absence of cell anchorage.[2]
Apoptosis (Anoikis) No significant increase in suspension-induced apoptosis (anoikis). The observed growth inhibition is not primarily due to the induction of cell death.[2]
Phosphorylation of ROCK Substrates Reduction in the phosphorylation of MYPT1 (at T853) and Cofilin (at S3) at concentrations that correlate with the inhibition of anchorage-independent growth. The extent of phosphorylation reduction and the effective inhibitor concentration varied among different NSCLC cell lines.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments performed in the characterization of this compound.

In Vitro Kinase Assay

A fluorescence polarization assay was utilized for high-throughput screening to identify and characterize OXA-06 as a ROCK inhibitor.[2] The assay measured the in vitro potency of OXA-06 against a purified ROCK1/2 fusion protein.[2]

Western Blot Analysis for ROCK Activity in Cells

This protocol was used to assess the effect of OXA-06 on the phosphorylation of ROCK substrates in NSCLC cell lines.[2][3]

  • Cell Treatment: NSCLC cell lines were treated with either vehicle (DMSO) or varying concentrations of this compound for 1 hour.[2][3]

  • Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined.

  • SDS-PAGE and Transfer: Equal amounts of protein were resolved by SDS-PAGE and transferred to a membrane.

  • Immunoblotting: The membranes were probed with primary antibodies specific for phosphorylated MYPT1 (pT853) and phosphorylated Cofilin (pS3), as well as antibodies for total MYPT1 and Cofilin to ensure equal loading.[2][3]

  • Detection: A secondary antibody conjugated to horseradish peroxidase was used for detection, followed by visualization.

Anchorage-Dependent Growth (MTT) Assay

This assay was performed to evaluate the effect of OXA-06 on the viability of NSCLC cells grown on a solid surface.[2]

  • Cell Seeding: 2 x 10³ cells per well were seeded in 96-well plates in octuplet.[2]

  • Treatment: The growth medium was supplemented with either vehicle (DMSO) or various concentrations of this compound.

  • Incubation: Cells were incubated for 4 days.[2]

  • MTT Addition and Solubilization: MTT reagent was added to each well, and the resulting formazan (B1609692) crystals were solubilized.

  • Measurement: The optical density at 560 nm was recorded and normalized to the vehicle control.[2]

Anchorage-Independent Growth (Soft Agar) Assay

This assay was used to determine the effect of OXA-06 on the ability of NSCLC cells to grow without attachment to a solid substrate, a hallmark of transformation.[2]

  • Base Agar Layer: A layer of growth medium containing agar was solidified in culture dishes.

  • Cell Layer: A top layer containing a single-cell suspension of NSCLC cells in growth medium with agar was added.

  • Treatment: The growth medium was supplemented with either vehicle (DMSO) or indicated concentrations of this compound.[2]

  • Colony Formation: The cells were incubated for a period to allow for colony formation.

  • Staining and Quantification: The number of viable proliferating colonies was stained with MTT and quantified.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows associated with this compound studies.

ROCK Signaling Pathway

The Rho/ROCK signaling pathway plays a crucial role in regulating actomyosin (B1167339) contractility and is a key target of OXA-06.

ROCK_Signaling_Pathway RhoA_GTP Active RhoA-GTP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates LIMK LIMK1 / 2 ROCK->LIMK Phosphorylates (Activates) MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inactivates) MLC Myosin Light Chain (MLC) ROCK->MLC Directly Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) pCofilin p-Cofilin (Inactive) Actin_Dynamics Actin Cytoskeleton Reorganization pCofilin->Actin_Dynamics Inhibits pMYPT1 p-MYPT1 (Inactive) pMLC p-MLC pMYPT1->pMLC Inhibits dephosphorylation of Actomyosin_Contraction Actomyosin Contraction & Stress Fiber Formation pMLC->Actomyosin_Contraction OXA06 This compound OXA06->ROCK Inhibits

Caption: The ROCK signaling pathway targeted by this compound.

Experimental Workflow for Assessing OXA-06 Efficacy in NSCLC Cells

This diagram outlines the series of experiments conducted to evaluate the anti-cancer properties of this compound.

OXA06_Efficacy_Workflow Start Start: NSCLC Cell Lines Treatment Treat with this compound (or Vehicle Control) Start->Treatment Anchorage_Dependent Anchorage-Dependent Growth Assay (MTT) Treatment->Anchorage_Dependent Anchorage_Independent Anchorage-Independent Growth Assay (Soft Agar) Treatment->Anchorage_Independent Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Western Blot for p-MYPT1 & p-Cofilin Treatment->Western_Blot Result_AD Result: No significant effect on viability Anchorage_Dependent->Result_AD Result_AI Result: Inhibition of colony formation Anchorage_Independent->Result_AI Result_CC Result: G0/G1 Phase Arrest Cell_Cycle->Result_CC Result_WB Result: Decreased phosphorylation Western_Blot->Result_WB Conclusion Conclusion: OXA-06 inhibits anchorage-independent growth of NSCLC cells via ROCK inhibition Result_AD->Conclusion Result_AI->Conclusion Result_CC->Conclusion Result_WB->Conclusion

Caption: Workflow for evaluating the efficacy of OXA-06 in NSCLC cells.

Summary and Future Directions

This compound is a potent and selective preclinical inhibitor of ROCK kinases. The available literature, primarily from a single comprehensive study, demonstrates its ability to inhibit anchorage-independent growth of non-small cell lung cancer cells by inducing a G₀/G₁ cell cycle arrest. This effect is correlated with the decreased phosphorylation of the downstream ROCK effectors, MYPT1 and Cofilin.

It is important to note that OXA-06 was reported to have insufficient pharmacokinetic and pharmacodynamic properties for in vivo studies, which has likely limited its further development as a therapeutic agent.[2] However, it remains a valuable tool for in vitro investigations into the biological roles of ROCK signaling.

Future research could focus on utilizing OXA-06 to further dissect the specific roles of ROCK1 versus ROCK2 in various cellular contexts, or as a reference compound in the development of new ROCK inhibitors with improved in vivo characteristics.

References

Initial Pharmacological Profile of OXA-06 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OXA-06 hydrochloride is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1] Developed as a research tool to investigate the cellular functions of ROCK kinases, OXA-06 has demonstrated significant utility in in vitro studies, particularly in the context of cancer cell biology. This technical guide provides a comprehensive summary of the initial pharmacological profile of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization. It is important to note that this compound has been reported to possess pharmacokinetic and pharmacodynamic properties unsuitable for in vivo animal studies.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory activity.

Table 1: In Vitro Kinase Inhibitory Potency

TargetAssay FormatATP ConcentrationIC50 (µM)Reference Compound (Y-27632) IC50 (µM)
ROCK1/2 (fusion protein)Fluorescence Polarization1.4 µM0.01 ± 0.0050.24 ± 0.09

Data sourced from Vigil et al., 2012.[1]

Table 2: Kinase Selectivity Profile of OXA-06 (at 200 nM)

Kinase% Inhibition
ROCK1>95%
ROCK2>95%
PKA>50%
Other (7 kinases)>50%

This table is a summary based on the finding that OXA-06 inhibited 9 out of 167 kinases by more than 50% at a concentration of 200 nM. For comparison, Y-27632 inhibited 17 out of 167 kinases at 10 µM.[1]

Table 3: Cellular Activity of OXA-06 in Non-Small Cell Lung Carcinoma (NSCLC) Cell Lines

Cell LineAssayEndpointApproximate IC50 (µM)
H1299, A549Anchorage-Independent GrowthColony Formation~1
H1299, A549Matrigel InvasionCell Invasion~2
Various NSCLC linesWestern BlotpMYPT1 & pCofilin ReductionConcentration-dependent

IC50 values are approximated from graphical data presented in Vigil et al., 2012.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro ROCK Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by a ROCK kinase domain.

Materials:

  • ROCK1/2 fusion protein (e.g., residues 2-238 of ROCK1 fused to residues 255-548 of ROCK2 with a His6 tag)

  • Substrate peptide (e.g., 5'-FAM-AKRRRLSSLRA-COOH)

  • ATP

  • Assay Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 0.1% BSA, 1 mM DTT

  • This compound

  • 384-well plates

  • Fluorescence polarization reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 384-well plate, add the following components to each well:

    • 12.5 nM ROCK fusion protein

    • 100 nM substrate peptide

    • Varying concentrations of this compound or vehicle control (DMSO)

  • Initiate the kinase reaction by adding ATP to a final concentration of 1.4 µM.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Western Blot Analysis of pMYPT1 and pCofilin

This method is used to assess the inhibition of ROCK signaling in intact cells by measuring the phosphorylation status of its downstream substrates, MYPT1 and Cofilin.

Materials:

  • NSCLC cell lines (e.g., H1299, A549)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pMYPT1 (Thr853), anti-MYPT1, anti-pCofilin (Ser3), anti-Cofilin, anti-actin or -tubulin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed NSCLC cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-4 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Anchorage-Independent Growth Assay (Soft Agar)

This assay measures the ability of cells to proliferate in an environment that does not support attachment, a hallmark of transformed cells.

Materials:

  • NSCLC cell lines

  • Cell culture medium

  • Agar (B569324)

  • 6-well plates

  • This compound

Procedure:

  • Prepare a base layer of 0.6% agar in cell culture medium in each well of a 6-well plate and allow it to solidify.

  • Harvest NSCLC cells and resuspend them in a 0.3% agar solution in cell culture medium containing various concentrations of this compound or vehicle (DMSO).

  • Overlay the cell-agar suspension onto the base layer.

  • Allow the top layer to solidify at room temperature.

  • Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding fresh medium containing the respective concentrations of OXA-06 or vehicle to the top of the agar every few days.

  • After the incubation period, stain the colonies with a viability stain (e.g., crystal violet or MTT).

  • Count the number of colonies in each well.

  • Calculate the percent inhibition of colony formation for each concentration of OXA-06 relative to the vehicle control.

Mandatory Visualizations

Signaling Pathway

ROCK_Signaling_Pathway RhoA Active RhoA-GTP ROCK ROCK1/2 RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates OXA06 OXA-06 OXA06->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Phosphorylates pCofilin p-Cofilin (Inactive) Actin Actin Cytoskeleton (Stress Fibers, Focal Adhesions) Cofilin->Actin Regulates (Depolymerization) pMYPT1 p-MYPT1 (Inactive) MYPT1->Actin Regulates (Myosin II Activity)

Caption: The ROCK signaling pathway and the inhibitory action of OXA-06.

Experimental Workflow: In Vitro ROCK Inhibition Assay

ROCK_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, ROCK Enzyme, Substrate, and OXA-06 Dilutions add_components Add ROCK, Substrate, and OXA-06 to 384-well plate prep_reagents->add_components start_reaction Initiate reaction with ATP add_components->start_reaction incubate Incubate at RT start_reaction->incubate read_fp Measure Fluorescence Polarization incubate->read_fp analyze_data Calculate % Inhibition and determine IC50 read_fp->analyze_data

Caption: Workflow for determining the IC50 of OXA-06 against ROCK.

Logical Relationship: Rationale for Using OXA-06 in Cellular Studies

Rationale_Diagram cluster_problem Problem cluster_solution Solution cluster_outcome Outcome Y27632_limitations Y-27632 has known off-target kinase activities OXA06_properties OXA-06 is more potent and selective for ROCK than Y-27632 Y27632_limitations->OXA06_properties Leads to the need for conclusion OXA-06 is a superior tool compound for in vitro studies of ROCK function OXA06_properties->conclusion Results in

References

Preliminary Research on the Efficacy of OXA-06 Hydrochloride in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

OXA-06 hydrochloride is a novel and potent, ATP-competitive small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2][3] Emerging evidence indicates that ROCK1 and ROCK2 are implicated in the invasive and metastatic growth of various human cancers, including non-small cell lung cancer (NSCLC).[2][4] This has positioned ROCK inhibitors as a promising therapeutic strategy. OXA-06 has been investigated in preclinical settings to determine its efficacy and mechanism of action in NSCLC.[2][3][4] This document provides a comprehensive summary of the preliminary research on this compound, focusing on its effects in NSCLC cell lines. The available data is currently limited to preclinical studies.

Mechanism of Action

OXA-06 functions as a potent ROCK inhibitor with an IC50 of 10 nM.[2] The ROCK kinases are key downstream effectors of the RhoA and RhoC small GTPases.[4] A primary mechanism for ROCK activation in cancer can be the loss of function of the DLC1 tumor suppressor gene, which encodes a GTPase activating protein (RhoGAP) for RhoA and RhoC.[2][4] However, studies with OXA-06 have shown that its sensitivity in NSCLC cell lines does not correlate with the loss of DLC-1 expression.[4]

The anti-tumor activity of OXA-06 is linked to the inhibition of ROCK's kinase activity, which in turn reduces the phosphorylation of its downstream targets.[3] Two well-characterized ROCK-dependent phosphorylation events are the direct phosphorylation of the myosin phosphatase targeting subunit 1 (MYPT1) and the indirect phosphorylation of Cofilin via the ROCK-mediated activation of LIM kinases (LIMK1/2).[3] OXA-06 treatment has been shown to decrease the levels of phosphorylated MYPT1 (pMYPT1) and phosphorylated Cofilin (pCofilin) in NSCLC cell lines.[2][3] The reduction in pCofilin levels has been identified as a particularly accurate marker for the growth inhibition activity of OXA-06.[3]

Below is a diagram illustrating the signaling pathway targeted by OXA-06.

OXA06_Pathway RhoA_RhoC RhoA / RhoC ROCK ROCK1 / ROCK2 RhoA_RhoC->ROCK Activates LIMK LIMK1 / 2 ROCK->LIMK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates pMYPT1 pMYPT1 MYPT1->pMYPT1 Actin_Dynamics Actin Cytoskeleton Dynamics & Cell Contractility MYPT1->Actin_Dynamics Regulates pCofilin pCofilin Cofilin->pCofilin Cofilin->Actin_Dynamics Regulates pMYPT1->Actin_Dynamics pCofilin->Actin_Dynamics OXA06 OXA-06 OXA06->ROCK Inhibits

OXA-06 Signaling Pathway

Efficacy in Non-Small Cell Lung Cancer

The efficacy of OXA-06 has been evaluated in various NSCLC cell lines. Its primary effects are the inhibition of anchorage-independent growth and invasion, which are hallmarks of cancerous cells.[1][4]

Quantitative Data on Biomarker Modulation and Growth Inhibition

The treatment of NSCLC cell lines with OXA-06 resulted in a concentration-dependent reduction in the phosphorylation of ROCK downstream targets and inhibition of anchorage-independent growth. The following tables summarize the key quantitative findings.

Table 1: Effect of OXA-06 on Phosphorylation of MYPT1 and Cofilin in NSCLC Cell Lines

Cell LineOXA-06 Concentration (µM)Reduction in pMYPT1 LevelsReduction in pCofilin Levels
H12990.1 - 1.0Concentration-dependent reductionConcentration-dependent reduction
H19930.1 - 1.0Concentration-dependent reductionConcentration-dependent reduction
H17920.1 - 1.0Concentration-dependent reductionConcentration-dependent reduction
A5490.1 - 1.0Concentration-dependent reductionConcentration-dependent reduction
H4600.1 - 1.0Concentration-dependent reductionConcentration-dependent reduction

Data synthesized from descriptions in search results indicating concentration-dependent effects.[2][3]

Table 2: Effect of OXA-06 on Anchorage-Independent Growth of NSCLC Cell Lines

Cell LineApproximate Cellular IC50 for Anchorage-Independent Growth (µM)
H1299~1.0
H1993~1.0
H1792~1.0
A549~1.0
H460~1.0

The cellular IC50 value is approximated based on the effective concentration mentioned for reducing downstream ROCK target phosphorylation and inducing cell cycle effects.[3]

Notably, while OXA-06 potently blocks anchorage-independent growth, it does not significantly reduce the viability of NSCLC cells grown on plastic (anchorage-dependent growth).[3] Furthermore, it does not appear to stimulate suspension-induced apoptosis (anoikis).[1][3] Instead, the mechanism for blocking anchorage-independent growth is associated with an accumulation of cells in the G0/G1 phase of the cell cycle and a reduction in the S phase.[3][4]

Experimental Protocols

The following are the methodologies for the key experiments cited in the preliminary research on OXA-06.

Western Blot Analysis for pMYPT1 and pCofilin
  • Cell Treatment: NSCLC cell lines (DLC-1 negative or positive) were treated with either a vehicle (DMSO) or varying concentrations of OXA-06 for one hour.

  • Lysis and Protein Quantification: After treatment, cells were lysed, and the total protein concentration was determined.

  • SDS-PAGE and Blotting: Equal amounts of protein from each sample were resolved by SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: The membranes were blotted with phospho-specific antibodies for pMYPT1 (pT853) and pCofilin (pS3), as well as antibodies for total MYPT1 and Cofilin to serve as loading controls.

  • Detection: The protein bands were visualized using an appropriate detection method to assess the levels of phosphorylated and total proteins.[3]

Anchorage-Independent Growth (Soft Agar) Assay
  • Preparation of Agar (B569324) Layers: A base layer of 0.6% soft agar in a 96-well plate was prepared.

  • Cell Seeding: NSCLC cells were suspended in 0.4% soft agar and seeded on top of the base layer.

  • Compound Addition: After the top layer solidified, various concentrations of OXA-06 were added to the wells.

  • Incubation: The plates were incubated for several days to allow for colony formation in the control wells.

  • Quantification: Colony growth was quantified indirectly by adding a cell viability reagent and measuring fluorescence.[5]

Cell Cycle Analysis
  • Cell Treatment in Suspension: Two NSCLC cell lines were treated with 1 µM OXA-06 in suspension.

  • Staining: The cells were stained with propidium (B1200493) iodide.

  • Flow Cytometry: The cell cycle distribution (G0/G1, S, and G2/M phases) was analyzed using flow cytometry.[3]

Below is a workflow diagram for a typical anchorage-independent growth assay.

Experimental_Workflow cluster_prep Plate Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis prep1 Coat 96-well plate with 0.6% soft agar prep2 Seed cells in 0.4% soft agar on top layer prep1->prep2 treat1 Add OXA-06 at various concentrations prep2->treat1 treat2 Incubate for several days to allow colony formation treat1->treat2 analysis1 Add cell viability reagent treat2->analysis1 analysis2 Measure fluorescence to quantify colony growth analysis1->analysis2

Anchorage-Independent Growth Assay Workflow

Conclusion

Preliminary preclinical data demonstrate that this compound is a potent ROCK inhibitor with efficacy against non-small cell lung cancer cell lines. Its mechanism of action involves the inhibition of the ROCK signaling pathway, leading to a reduction in the phosphorylation of downstream targets MYPT1 and Cofilin. This results in the suppression of anchorage-independent growth and invasion, key characteristics of malignant cells, by inducing a G0/G1 cell cycle arrest.[3][4] The consistent effect across multiple NSCLC cell lines suggests that ROCK may be a valuable therapeutic target for this type of cancer.[4] Further in-depth preclinical and subsequent clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for OXA-06 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OXA-06 hydrochloride is a potent, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] The ROCK signaling pathway plays a crucial role in regulating various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation. Dysregulation of the ROCK pathway is implicated in the progression and metastasis of various cancers, making it an attractive target for therapeutic intervention. OXA-06 has demonstrated anti-tumor activity by inhibiting the anchorage-independent growth and invasion of non-small cell lung cancer (NSCLC) cell lines.[2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cell biology.

Data Presentation

The following table summarizes the inhibitory activity of this compound on the anchorage-independent growth of human non-small cell lung cancer (NSCLC) cell lines.

Cell LineCancer TypeEstimated IC50 (Anchorage-Independent Growth)Reference
A549Non-Small Cell Lung Carcinoma~1 µM[2]
H1299Non-Small Cell Lung Carcinoma~0.5 µM[2]

Note: The IC50 values are estimated from graphical data presented in Vigil et al., 2012.[2] Researchers should perform their own dose-response experiments to determine the precise IC50 in their specific experimental system.

Signaling Pathway

This compound exerts its effects by inhibiting the ROCK1 and ROCK2 kinases. This inhibition prevents the phosphorylation of downstream substrates, such as Myosin Phosphatase Target Subunit 1 (MYPT1) and Cofilin, leading to alterations in the actin cytoskeleton, reduced cell motility, and inhibition of anchorage-independent growth.[2]

ROCK_Signaling_Pathway RhoA Active RhoA-GTP ROCK ROCK1 / ROCK2 RhoA->ROCK Activates LIMK LIMK1/2 ROCK->LIMK Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates OXA06 OXA-06 HCl OXA06->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Phosphorylates MYPT1->MLC Dephosphorylates pMLC p-MLC MLC->pMLC pCofilin p-Cofilin (Inactive) Cofilin->pCofilin Actin_Stress_Fibers Actin Stress Fibers & Cell Contraction pMLC->Actin_Stress_Fibers pCofilin->Actin_Stress_Fibers Inhibits Actin Depolymerization Cell_Motility_Invasion Cell Motility & Invasion Actin_Stress_Fibers->Cell_Motility_Invasion Anchorage_Independent_Growth Anchorage-Independent Growth Cell_Motility_Invasion->Anchorage_Independent_Growth

Caption: ROCK Signaling Pathway Inhibition by OXA-06 HCl.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (M.W. = 404.31 g/mol ), dissolve 4.04 mg in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage. When needed, thaw an aliquot and dilute to the desired final concentration in cell culture medium.

Note: The final concentration of DMSO in the cell culture should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • NSCLC cell lines (e.g., A549, H1299)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • The next day, prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.01 µM to 10 µM.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubate the plate for 48-72 hours at 37°C.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow start Start: Seed Cells in 96-well plate overnight_incubation Incubate Overnight (37°C, 5% CO2) start->overnight_incubation drug_treatment Treat with OXA-06 HCl (Serial Dilutions) overnight_incubation->drug_treatment incubation_48_72h Incubate 48-72h drug_treatment->incubation_48_72h add_mtt Add MTT Reagent incubation_48_72h->add_mtt incubation_3_4h Incubate 3-4h add_mtt->incubation_3_4h add_solubilization Add Solubilization Solution incubation_3_4h->add_solubilization read_absorbance Read Absorbance (570 nm) add_solubilization->read_absorbance analysis Data Analysis: Calculate IC50 read_absorbance->analysis

Caption: MTT Cell Viability Assay Workflow.

Western Blot Analysis of pMYPT1 and pCofilin

Materials:

  • NSCLC cell lines

  • 6-well cell culture plates

  • This compound stock solution (10 mM)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pMYPT1 (Thr853), anti-MYPT1, anti-pCofilin (Ser3), anti-Cofilin, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) for a specified time (e.g., 1-24 hours). Include a vehicle control.

  • After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Anchorage-Independent Growth Assay (Soft Agar (B569324) Assay)

Materials:

  • NSCLC cell lines

  • 6-well cell culture plates

  • Agarose (B213101), low melting point

  • 2X complete cell culture medium

  • This compound stock solution (10 mM)

  • MTT solution (for staining)

Protocol:

  • Prepare the bottom agar layer:

    • Prepare a 1.2% agarose solution in sterile water and autoclave.

    • Prepare 2X complete culture medium.

    • In a sterile tube, mix equal volumes of the 1.2% agarose solution (melted and cooled to 42°C) and 2X complete culture medium (warmed to 37°C) to get a final concentration of 0.6% agarose.

    • Dispense 1.5 mL of the 0.6% agarose mixture into each well of a 6-well plate.

    • Allow the bottom layer to solidify at room temperature.

  • Prepare the top agar layer with cells:

    • Prepare a 0.7% agarose solution and 2X complete culture medium as above.

    • Trypsinize and count the cells. Resuspend the cells in 1X complete culture medium at a concentration of 2 x 10^4 cells/mL.

    • Prepare different concentrations of this compound in 2X complete culture medium.

    • In separate tubes for each condition, mix the cell suspension, the 2X medium with OXA-06 (or vehicle), and the 0.7% agarose solution (cooled to 42°C) to achieve a final cell density of 5,000 cells per well and a final agarose concentration of 0.35%.

    • Quickly overlay 1.5 mL of this cell-agarose mixture onto the solidified bottom layer.

  • Incubation and Analysis:

    • Allow the top layer to solidify at room temperature.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days.

    • Feed the cells twice a week by adding 200 µL of complete medium containing the respective concentrations of this compound on top of the agar.

    • After the incubation period, stain the colonies by adding 1 mL of MTT solution (0.5 mg/mL) to each well and incubating for 2-4 hours at 37°C.

    • Count the number of colonies and/or quantify the colony formation by dissolving the formazan in DMSO and measuring the absorbance.

Soft_Agar_Assay_Workflow prepare_bottom Prepare & Pour 0.6% Bottom Agar Layer solidify_bottom Solidify at RT prepare_bottom->solidify_bottom prepare_top Prepare 0.35% Top Agar with Cells & OXA-06 HCl solidify_bottom->prepare_top overlay_top Overlay Top Layer prepare_top->overlay_top solidify_top Solidify at RT overlay_top->solidify_top incubate Incubate 14-21 Days (Feed twice weekly) solidify_top->incubate stain Stain Colonies (e.g., with MTT) incubate->stain analyze Count & Analyze Colonies stain->analyze

Caption: Anchorage-Independent Growth Assay Workflow.

References

Application Notes and Protocols for OXA-06 as a ROCK Inhibitor In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OXA-06 is a potent and selective ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] It serves as a valuable tool for in vitro studies investigating the role of the ROCK signaling pathway in various cellular processes. Compared to the widely used ROCK inhibitor Y-27632, OXA-06 demonstrates approximately 25-fold greater potency in vitro and exhibits a more selective kinase inhibition profile.[1] These characteristics make OXA-06 a preferred reagent for elucidating the specific functions of ROCK1 and ROCK2 in cell culture experiments.

This document provides detailed application notes and protocols for the effective use of OXA-06 as a ROCK inhibitor in a range of in vitro assays.

Data Presentation

Quantitative Data Summary
ParameterValueCell Line/SystemReference
IC50 (ROCK) 0.01 ± 0.005 µMRecombinant chimeric ROCK1/2[1]
IC50 (Y-27632) 0.24 ± 0.09 µMRecombinant chimeric ROCK1/2[1]
Concentration for ~95% ROCK1/2 Inhibition 200 nMIn vitro kinase assays[1]
Western Blot Treatment Concentration Indicated concentrationsNSCLC cell lines[2]
Western Blot Treatment Duration 1 hourNSCLC cell lines[2]
Anchorage-Independent Growth Inhibition >90% at 10 µMVarious NSCLC cell lines[1]
Anchorage-Independent Growth Inhibition (H1299) ~90% at 400 nMH1299 (NSCLC)[1]

Signaling Pathway and Experimental Workflow

ROCK Signaling Pathway

The Rho/ROCK signaling pathway is a critical regulator of cytoskeletal dynamics, influencing cell shape, adhesion, motility, and contraction. Activation of Rho GTPases (RhoA, RhoC) leads to the stimulation of ROCK1 and ROCK2. ROCK, in turn, phosphorylates several downstream substrates, including Myosin Phosphatase Target subunit 1 (MYPT1) and LIM kinases (LIMK1/2). Phosphorylation of MYPT1 inhibits myosin light chain phosphatase activity, leading to increased phosphorylation of the myosin light chain (MLC) and enhanced actomyosin (B1167339) contractility. ROCK-mediated activation of LIMK results in the phosphorylation and inactivation of cofilin, an actin-depolymerizing factor, which leads to the stabilization of actin filaments. OXA-06, as a direct inhibitor of ROCK, blocks these downstream events.

ROCK_Signaling_Pathway Extracellular_Signals Extracellular Signals (e.g., Growth Factors, LPA) GPCR_RTK GPCRs / RTKs Extracellular_Signals->GPCR_RTK RhoGEFs RhoGEFs GPCR_RTK->RhoGEFs RhoA_C_GDP RhoA/C-GDP (Inactive) RhoGEFs->RhoA_C_GDP GDP GTP RhoA_C_GTP RhoA/C-GTP (Active) RhoA_C_GDP->RhoA_C_GTP ROCK1_2 ROCK1 / ROCK2 RhoA_C_GTP->ROCK1_2 LIMK1_2 LIMK1/2 ROCK1_2->LIMK1_2 MYPT1 MYPT1 ROCK1_2->MYPT1 OXA_06 OXA-06 OXA_06->ROCK1_2 Cofilin Cofilin (Active) LIMK1_2->Cofilin p_Cofilin p-Cofilin (Inactive) Cofilin->p_Cofilin Actin_Filament_Stabilization Actin Filament Stabilization p_Cofilin->Actin_Filament_Stabilization Cellular_Responses Cellular Responses (Migration, Invasion, Proliferation) Actin_Filament_Stabilization->Cellular_Responses p_MYPT1 p-MYPT1 (Inactive) MYPT1->p_MYPT1 MLCP MLC Phosphatase p_MYPT1->MLCP p_MLC p-MLC MLCP->p_MLC MLC MLC p_MLC->MLC Actomyosin_Contraction Actomyosin Contraction p_MLC->Actomyosin_Contraction Actomyosin_Contraction->Cellular_Responses

Caption: The Rho/ROCK signaling pathway inhibited by OXA-06.

General Experimental Workflow

The following diagram outlines a general workflow for utilizing OXA-06 in in vitro cell-based assays.

Experimental_Workflow Start Start Prepare_Stock Prepare OXA-06 Stock Solution Start->Prepare_Stock Treat_Cells Treat Cells with OXA-06 (and controls) Prepare_Stock->Treat_Cells Seed_Cells Seed Cells Seed_Cells->Treat_Cells Incubate Incubate for Specified Duration Treat_Cells->Incubate Assay Perform In Vitro Assay Incubate->Assay Western_Blot Western Blot (pMYPT1, pCofilin) Assay->Western_Blot Migration_Assay Cell Migration/ Invasion Assay Assay->Migration_Assay Growth_Assay Anchorage-Independent Growth Assay Assay->Growth_Assay Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Migration_Assay->Data_Analysis Growth_Assay->Data_Analysis

Caption: General workflow for in vitro assays using OXA-06.

Experimental Protocols

Preparation of OXA-06 Stock Solution

Materials:

Procedure:

  • OXA-06 dihydrochloride is soluble in DMSO up to 100 mM.

  • To prepare a 10 mM stock solution, dissolve 4.04 mg of OXA-06 dihydrochloride in 1 mL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C. For long-term storage, -80°C is recommended.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions of OXA-06 in serum-free medium or PBS immediately before adding to the cell cultures.

Western Blot Analysis of ROCK Activity (pMYPT1 and pCofilin)

This protocol is designed to assess the inhibitory effect of OXA-06 on ROCK activity by measuring the phosphorylation status of its downstream targets, MYPT1 (at Thr853) and Cofilin (at Ser3).

Materials:

  • Cell line of interest (e.g., NSCLC cell lines)

  • Complete cell culture medium

  • OXA-06 stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-MYPT1 (Thr853)

    • Rabbit anti-phospho-Cofilin (Ser3)

    • Mouse or rabbit anti-total MYPT1

    • Mouse or rabbit anti-total Cofilin

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • Cell Treatment:

    • The following day, replace the medium with fresh complete medium.

    • Treat the cells with various concentrations of OXA-06 (e.g., 0, 10, 50, 100, 200, 400 nM). Include a vehicle control (DMSO) at the same final concentration as the highest OXA-06 concentration.

    • Incubate the cells for 1 hour at 37°C and 5% CO2.[2]

  • Cell Lysis:

    • After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to fresh tubes.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • The next day, wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add ECL substrate to the membrane and incubate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using densitometry software and normalize to the total protein and/or loading control.

Anchorage-Independent Growth Assay (Soft Agar (B569324) Assay)

This assay measures the ability of cells to grow in a semisolid medium, a hallmark of cellular transformation, and assesses the effect of OXA-06 on this process.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • OXA-06 stock solution (10 mM in DMSO)

  • Agarose (B213101), low melting point

  • 6-well plates

Procedure:

  • Prepare Agar Layers:

    • Base Layer (0.6% Agar): Prepare a 1.2% agarose solution in sterile water and autoclave. Cool to 42°C in a water bath. Mix equal volumes of the 1.2% agarose solution and 2x complete medium (pre-warmed to 37°C). Pipette 2 mL of this 0.6% agar mixture into each well of a 6-well plate. Allow it to solidify at room temperature for at least 30 minutes.

  • Prepare Cell Layer (0.3% Agar):

    • Prepare a 0.6% agarose solution as described above.

    • Trypsinize and count the cells. Resuspend the cells in complete medium at a concentration of 2 x 10^4 cells/mL.

    • Mix equal volumes of the cell suspension and the 0.6% agarose solution to obtain a final cell suspension in 0.3% agar.

  • Cell Seeding and Treatment:

    • Immediately add the desired concentrations of OXA-06 or vehicle (DMSO) to the cell/agar suspension. A suggested concentration range is 100 nM to 10 µM.[1]

    • Gently mix and immediately overlay 1.5 mL of the cell/agar/inhibitor suspension onto the solidified base layer in each well.

  • Incubation and Colony Formation:

    • Allow the top layer to solidify at room temperature for 30-60 minutes.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days, or until colonies are visible.

    • Feed the cells every 3-4 days by adding 200 µL of complete medium containing the respective concentrations of OXA-06 or vehicle to the top of the agar.

  • Colony Staining and Quantification:

    • After the incubation period, stain the colonies by adding 500 µL of 0.005% crystal violet solution to each well and incubate for 1-2 hours.

    • Wash the wells gently with PBS.

    • Count the number of colonies in each well using a microscope. Colonies are typically defined as clusters of >50 cells.

    • Alternatively, colonies can be imaged and quantified using image analysis software.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of OXA-06 on the directional migration of a cell monolayer.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Serum-free or low-serum medium

  • OXA-06 stock solution (10 mM in DMSO)

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in 6-well or 12-well plates and grow them to form a confluent monolayer.

  • Creating the "Wound":

    • Once confluent, gently scratch a straight line across the center of the monolayer with a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove detached cells.

  • Treatment:

    • Replace the PBS with serum-free or low-serum medium containing the desired concentrations of OXA-06 or vehicle (DMSO). A starting concentration of 200 nM can be used.

  • Image Acquisition:

    • Immediately capture images of the scratch at designated points along the wound (time 0).

    • Incubate the plate at 37°C and 5% CO2.

    • Capture images of the same fields at various time points (e.g., 6, 12, 24 hours) to monitor cell migration into the wound area.

  • Data Analysis:

    • Measure the width of the scratch at different points for each time point and treatment condition.

    • Calculate the percentage of wound closure relative to the initial wound area at time 0.

    • Compare the migration rates between OXA-06-treated and control cells.

Conclusion

OXA-06 is a potent and selective ROCK inhibitor that is a valuable tool for in vitro research. The protocols outlined in this document provide a framework for investigating the role of ROCK signaling in various cellular functions. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions. Proper handling and use of OXA-06, as detailed in these application notes, will contribute to reliable and reproducible experimental outcomes.

References

Application Notes and Protocols for OXA-06 in NSCLC Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective dosage and experimental protocols for utilizing OXA-06, a novel small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), in Non-Small Cell Lung Cancer (NSCLC) cell line studies.

Introduction

OXA-06 is a pharmacological inhibitor of ROCK1 and ROCK2, serine/threonine kinases that play a crucial role in various cellular processes, including cell adhesion, migration, and proliferation.[1][2][3] In the context of NSCLC, ROCK signaling has been implicated in tumor growth and invasion.[1][2][3] OXA-06 has been shown to impair anchorage-independent growth and Matrigel invasion of NSCLC cell lines, suggesting its potential as a therapeutic agent.[1][2][3] The anti-tumor activity of OXA-06 is associated with the inhibition of ROCK-mediated phosphorylation of downstream targets such as MYPT1 and Cofilin.[1]

Data Presentation: Effective Dosage of OXA-06

The effective dosage of OXA-06 can vary among different NSCLC cell lines. The following table summarizes the key concentrations and their observed effects based on available research.

NSCLC Cell LineAssay TypeOXA-06 ConcentrationObserved EffectReference
H1299Anchorage-Independent Growth (Colony Suppression)Not specified, but noted as most sensitiveInhibition of colony formation[1]
Various NSCLC Cell LinesAnchorage-Independent Growth & Invasion~1 µMCellular IC50 for reduced growth and invasion
Two NSCLC Cell LinesCell Cycle Analysis (in suspension)1 µMStatistically significant reduction in S phase and increase in G0/G1
Various NSCLC Cell LinesWestern Blot (pMYPT1 & pCofilin)Concentration-dependentReduction in phosphorylation levels, correlating with growth inhibition[1]
NSCLC Tumor CellsAnchorage-Dependent Growth10 µMNo impairment of growth

Experimental Protocols

Anchorage-Independent Growth Assay (Soft Agar (B569324) Colony Formation)

This assay assesses the ability of cancer cells to proliferate in an environment that does not support attachment, a hallmark of malignant transformation.

Materials:

  • Base Agar Layer: 2X complete medium (e.g., RPMI-1640 with 20% FBS) and 1.2% agar solution (autoclaved).

  • Top Agar Layer: 2X complete medium and 0.7% agar solution (autoclaved).

  • NSCLC cells.

  • OXA-06 (dissolved in a suitable solvent, e.g., DMSO).

  • 6-well plates.

  • Incubator (37°C, 5% CO2).

Protocol:

  • Prepare the base agar layer by mixing equal volumes of 2X complete medium and 1.2% agar solution. Pipette 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.

  • Harvest and count NSCLC cells. Resuspend the cells in complete medium.

  • Prepare the top agar layer by mixing the cell suspension (e.g., 5,000 cells/well) with 2X complete medium and 0.7% agar solution. The final concentration of agar should be 0.35%.

  • Add varying concentrations of OXA-06 or vehicle control to the top agar mixture.

  • Gently layer 1 mL of the top agar/cell mixture onto the solidified base agar layer.

  • Allow the top layer to solidify at room temperature.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, or until colonies are visible.

  • Stain the colonies with a solution of 0.005% crystal violet in methanol (B129727) for 1 hour.

  • Count the number of colonies and analyze the dose-dependent effect of OXA-06.

Matrigel Invasion Assay

This assay measures the invasive potential of cancer cells through a basement membrane matrix.

Materials:

  • Matrigel-coated invasion chambers (e.g., Corning BioCoat Matrigel Invasion Chambers).

  • Serum-free medium.

  • Complete medium (with FBS as a chemoattractant).

  • NSCLC cells.

  • OXA-06.

  • 24-well plates.

  • Cotton swabs.

  • Staining solution (e.g., Diff-Quik).

Protocol:

  • Rehydrate the Matrigel-coated inserts by adding warm, serum-free medium to the top and bottom chambers and incubating for 2 hours at 37°C.

  • Harvest and resuspend NSCLC cells in serum-free medium containing different concentrations of OXA-06 or vehicle control.

  • Remove the rehydration medium and add the cell suspension to the upper chamber of the insert.

  • Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the non-invading cells from the top of the insert with a cotton swab.

  • Fix the invading cells on the bottom of the membrane with methanol and stain them.

  • Count the number of invaded cells in several microscopic fields and calculate the average.

Cell Cycle Analysis

This protocol uses propidium (B1200493) iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • NSCLC cells grown in suspension.

  • OXA-06.

  • Phosphate-buffered saline (PBS).

  • 70% ethanol (B145695) (ice-cold).

  • RNase A.

  • Propidium Iodide (PI) staining solution.

  • Flow cytometer.

Protocol:

  • Treat NSCLC cells in suspension with OXA-06 (e.g., 1 µM) or vehicle control for a specified time (e.g., 24 hours).

  • Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Western Blotting for Phosphorylated Proteins

This technique is used to detect changes in the phosphorylation status of ROCK downstream targets.

Materials:

  • NSCLC cell lysates.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels.

  • Transfer buffer and membranes (e.g., PVDF).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-pMYPT1, anti-pCofilin, and their total protein counterparts).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Treat NSCLC cells with various concentrations of OXA-06 for a defined period.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative phosphorylation levels.

Visualizations

Signaling Pathway of OXA-06 Action

OXA06_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RhoA RhoA/C (Active) ROCK ROCK1/2 RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates LIMK LIMK1/2 ROCK->LIMK Phosphorylates OXA06 OXA-06 OXA06->ROCK Inhibits pMYPT1 pMYPT1 pLIMK pLIMK1/2 Cofilin Cofilin pLIMK->Cofilin Phosphorylates pCofilin pCofilin Actin Actin Cytoskeleton (Stress Fibers, Focal Adhesions) pCofilin->Actin Regulates CellFunctions Anchorage-Independent Growth Matrigel Invasion Cell Cycle Progression Actin->CellFunctions Leads to Experimental_Workflow cluster_in_vitro In Vitro Experiments start NSCLC Cell Lines treatment Treat with OXA-06 (Dose-Response) start->treatment anchorage Anchorage-Independent Growth Assay treatment->anchorage invasion Matrigel Invasion Assay treatment->invasion cell_cycle Cell Cycle Analysis treatment->cell_cycle western Western Blot (pMYPT1, pCofilin) treatment->western data_analysis Data Analysis and Interpretation anchorage->data_analysis invasion->data_analysis cell_cycle->data_analysis western->data_analysis

References

Preparing a Stable Stock Solution of OXA-06 Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

OXA-06 hydrochloride is a potent and selective ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2] It has been demonstrated to block anchorage-dependent growth and invasion of non-small cell lung cancer cell lines by inhibiting the phosphorylation of downstream targets such as cofilin.[1][3] Given its therapeutic potential, consistent and reliable experimental results depend on the proper preparation and storage of a stable stock solution. This application note provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in in vitro research applications.

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented in Table 1. This data is essential for accurate preparation of stock solutions and for understanding its biological activity.

PropertyValueReference
Molecular Formula C₂₁H₂₀Cl₂FN₃[3]
Molecular Weight 404.31 g/mol [3]
Appearance White to off-white solid powder[3]
Purity ≥98% (HPLC)
Mechanism of Action ATP-competitive ROCK inhibitor[1][3]
IC₅₀ (ROCK) 10 nM

Table 1: Physicochemical and Biological Properties of this compound

Solubility and Storage Recommendations

Proper solvent selection and storage conditions are critical for maintaining the stability and activity of this compound.

SolventMaximum ConcentrationStorage of Stock SolutionShelf Life
DMSO~25 mg/mL (~61.83 mM)[3]-20°C1 month[3]
40.43 mg/mL (100 mM)-80°C6 months[3]

Table 2: Solubility and Recommended Storage for this compound Stock Solutions

Note: To enhance solubility, sonication at a temperature below 60°C can be employed.[3] It is strongly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.04 mg of the compound.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To prepare a 10 mM solution with 4.04 mg of the compound, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath (<60°C) to aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting: Dispense the stock solution into sterile, single-use aliquots (e.g., 10-20 µL) in microcentrifuge tubes or cryovials.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]

Molarity Calculation Guide

The following table provides quick calculations for preparing common stock solution concentrations.

Desired ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM0.404 mg2.02 mg4.04 mg
5 mM2.02 mg10.1 mg20.2 mg
10 mM4.04 mg20.2 mg40.4 mg
50 mM20.2 mg101 mg202 mg

Table 3: Mass of this compound Required for Various Stock Solution Preparations

Visualization of Workflow and Signaling Pathway

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps for preparing a stable stock solution of this compound.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage Equilibrate Equilibrate vial to RT Weigh Weigh OXA-06 HCl Equilibrate->Weigh Add_DMSO Add anhydrous DMSO Weigh->Add_DMSO Vortex Vortex thoroughly Add_DMSO->Vortex Sonicate Sonicate if needed (<60°C) Vortex->Sonicate Aliquot Aliquot into single-use tubes Vortex->Aliquot Sonicate->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing this compound stock solution.

This compound Mechanism of Action in the ROCK Signaling Pathway

This compound inhibits the kinase activity of ROCK1 and ROCK2, which in turn prevents the phosphorylation of key downstream substrates involved in cytoskeletal regulation.

G ROCK ROCK1/ROCK2 LIMK LIMK ROCK->LIMK Phosphorylates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC p-Myosin Light Chain ROCK->pMLC Phosphorylates OXA06 OXA-06 HCl OXA06->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Inhibits (by phosphorylation) pCofilin p-Cofilin (Inactive) Actin_Stress Actin Stress Fiber Formation & Cell Contraction pMLC->Actin_Stress Invasion Cell Invasion & Anchorage-Independent Growth Actin_Stress->Invasion

Caption: Inhibition of the ROCK signaling pathway by OXA-06 HCl.

Conclusion

The protocol outlined in this application note provides a reliable method for the preparation of stable stock solutions of this compound. Adherence to these guidelines for solvent selection, storage, and handling will help ensure the integrity of the compound and the reproducibility of experimental results. The provided diagrams offer a clear visualization of the preparation workflow and the compound's mechanism of action, serving as a valuable resource for researchers in the fields of cancer biology and drug development.

References

Application Notes and Protocols: Detection of pCofilin (Ser3) by Western Blot Following OXA-06 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cofilin is a key regulator of actin dynamics, playing a crucial role in cell motility, invasion, and cytokinesis. Its activity is tightly controlled by phosphorylation at the Serine 3 residue. Phosphorylated cofilin (pCofilin) is inactive, leading to the stabilization of actin filaments. The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are upstream regulators of this process, acting through LIM kinases (LIMK1/2) to phosphorylate and inactivate cofilin.[1][2][3]

OXA-06 is a small molecule inhibitor of ROCK kinases.[4][5] By inhibiting ROCK, OXA-06 is expected to decrease the phosphorylation of downstream targets, including cofilin.[4] This application note provides a detailed protocol for treating cells with OXA-06 and subsequently detecting changes in pCofilin levels using Western blotting.

Signaling Pathway

The signaling cascade leading to cofilin phosphorylation is a critical pathway in actin cytoskeleton regulation. Rho GTPases, such as RhoA and RhoC, activate ROCK kinases. Activated ROCK then phosphorylates and activates LIMK1 and LIMK2.[2][3] These LIM kinases directly phosphorylate cofilin at Serine 3, rendering it inactive.[1][6] This inactivation prevents cofilin from severing F-actin, leading to an accumulation of actin stress fibers.[3] OXA-06, as a ROCK inhibitor, intervenes at the top of this cascade, preventing the downstream phosphorylation of LIMK and, consequently, cofilin.[4]

Rho RhoA/C ROCK ROCK1/2 Rho->ROCK Activates LIMK LIMK1/2 ROCK->LIMK Phosphorylates OXA06 OXA-06 OXA06->ROCK Cofilin Cofilin (Active) Actin Severing LIMK->Cofilin Phosphorylates (Ser3) pCofilin pCofilin (Inactive) Actin Stabilization Cofilin->pCofilin

Caption: OXA-06 signaling pathway to pCofilin.

Experimental Protocol

This protocol outlines the steps for treating a cell line (e.g., Non-Small Cell Lung Carcinoma (NSCLC) lines like H1299) with OXA-06, preparing cell lysates, and performing a Western blot to detect pCofilin (Ser3).[4]

Part 1: Cell Culture and OXA-06 Treatment
  • Cell Seeding: Seed NSCLC cells in a 6-well plate at a density that will result in 70-90% confluency at the time of harvesting.[7] Culture the cells in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: Prepare a stock solution of OXA-06 in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: When cells reach the desired confluency, replace the old medium with fresh medium containing various concentrations of OXA-06 (e.g., 0.1, 0.3, 1, 3, 10 µM) or a vehicle control (DMSO).[4]

  • Incubation: Incubate the cells with OXA-06 or vehicle for a specified time, for instance, 1 hour.[4]

Part 2: Cell Lysis
  • Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).

  • Lysis: Add an appropriate volume of cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

  • Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[8]

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

  • Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new, clean, pre-chilled tube. Store at -80°C or proceed to protein quantification.

Part 3: Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA or Bradford assay).

  • Normalization: Based on the concentrations, calculate the volume of each lysate needed to ensure equal amounts of protein are loaded for each sample in the Western blot.

Part 4: Western Blotting
  • Sample Preparation: Prepare protein samples by mixing the normalized lysate with an equal volume of 2x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane into a 12% or 15% SDS-polyacrylamide gel. Also, load a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: After transfer, block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Using BSA is often recommended for phospho-antibodies to reduce background.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against pCofilin (Ser3) (e.g., Cell Signaling Technology #3313 or #3311) diluted in 5% BSA in TBST.[6][9] The recommended dilution is typically 1:1000. Incubate overnight at 4°C with gentle agitation.[10]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.[8]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (step 6) three to five times.

  • Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing (Optional): To normalize the pCofilin signal, the membrane can be stripped and reprobed for total Cofilin and a loading control like GAPDH or β-actin.

Experimental Workflow Diagram

A Seed Cells (e.g., NSCLC) B Treat with OXA-06 (0-10 µM, 1 hr) A->B C Wash with PBS & Lyse Cells (RIPA + Inhibitors) B->C D Quantify Protein (BCA) C->D E SDS-PAGE D->E F Transfer to PVDF Membrane E->F G Block with 5% BSA F->G H Primary Antibody Incubation (Anti-pCofilin Ser3) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J ECL Detection I->J K Analyze Results J->K

Caption: Western blot workflow for pCofilin detection.

Data Presentation

Quantitative analysis of Western blot data is crucial for determining the efficacy of OXA-06. After acquiring the chemiluminescent signals, use densitometry software (e.g., ImageJ) to measure the band intensity for pCofilin, total Cofilin, and the loading control. The pCofilin signal should be normalized to the total Cofilin signal to account for any variations in total cofilin expression.

Table 1: Densitometric Analysis of pCofilin Levels After OXA-06 Treatment in NSCLC Cells
Treatment GroupOXA-06 Conc. (µM)Normalized pCofilin Intensity (Arbitrary Units)% Inhibition of pCofilin (Relative to Vehicle)
Vehicle Control0 (DMSO)1.000%
OXA-060.10.8515%
OXA-060.30.6040%
OXA-061.00.3565%
OXA-063.00.1585%
OXA-0610.00.0595%

Note: The data presented in this table are hypothetical and serve as an example for presenting quantitative results. Actual results may vary depending on the cell line and experimental conditions. Studies have shown that OXA-06 treatment reduces pCofilin levels at concentrations that coincide with those required to block anchorage-independent growth.[4]

References

Application Notes and Protocols for the Large-Scale Synthesis of 1,4-Oxazepan-6-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Oxazepan-6-one hydrochloride is a seven-membered heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. The 1,4-oxazepane (B1358080) scaffold is a privileged structure found in a variety of biologically active molecules, exhibiting a range of activities, including potential as anticonvulsants and antifungals.[1][2] The presence of a secondary amine and a ketone within the ring system offers multiple reaction sites for further functionalization, making it a versatile intermediate for the synthesis of diverse molecular scaffolds.[3] These application notes provide a detailed, robust, and scalable three-step synthetic protocol for the preparation of 1,4-Oxazepan-6-one hydrochloride, commencing from readily available starting materials.

Synthetic Strategy Overview

The synthesis of 1,4-Oxazepan-6-one hydrochloride is accomplished via a three-step sequence:

  • N-Protection: The synthesis begins with the protection of the secondary amine of 4-piperidone (B1582916) hydrochloride with a tert-butyloxycarbonyl (Boc) group to yield N-Boc-4-piperidone. This step is crucial to prevent side reactions during the subsequent oxidation step.[4]

  • Baeyer-Villiger Oxidation: The N-Boc-4-piperidone undergoes a Baeyer-Villiger ring expansion. This key step converts the cyclic ketone into a lactone, N-Boc-1,4-oxazepan-6-one, using a peroxy acid.[4]

  • Deprotection and Salt Formation: The final step involves the acidic removal of the Boc protecting group, which concurrently leads to the formation of the desired 1,4-Oxazepan-6-one as its hydrochloride salt.[4]

Synthesis_Workflow start 4-Piperidone Hydrochloride step1 Step 1: N-Protection start->step1 intermediate1 N-Boc-4-piperidone step1->intermediate1 step2 Step 2: Baeyer-Villiger Oxidation intermediate1->step2 intermediate2 N-Boc-1,4-oxazepan-6-one step2->intermediate2 step3 Step 3: Deprotection & Salt Formation intermediate2->step3 product 1,4-Oxazepan-6-one Hydrochloride step3->product

Caption: Synthetic workflow for 1,4-Oxazepan-6-one hydrochloride.

Experimental Protocols

Step 1: Synthesis of N-Boc-4-piperidone

This protocol outlines the synthesis of N-Boc-4-piperidone from 4-piperidone hydrochloride.

Reaction Scheme:

step1_reaction cluster_product Product reactant1 4-Piperidone HCl reagent Triethylamine (B128534) Dichloromethane (B109758), 0-5 °C reactant2 Boc₂O product N-Boc-4-piperidone reagent->product

Caption: Reaction scheme for N-Boc-4-piperidone synthesis.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 100g scale)Moles
4-Piperidone hydrochloride135.61100 g0.737
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)218.25168 g0.770
Triethylamine101.19210 mL1.50
Dichloromethane (DCM)84.931.2 L-

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-piperidone hydrochloride (100 g, 0.737 mol) and dichloromethane (1 L).[4]

  • Cool the suspension to 0-5 °C in an ice-water bath.[4]

  • Slowly add triethylamine (210 mL, 1.50 mol) to the suspension over 30 minutes, maintaining the temperature below 10 °C.[4]

  • To the resulting mixture, add a solution of di-tert-butyl dicarbonate (168 g, 0.770 mol) in dichloromethane (200 mL) dropwise over 1 hour, ensuring the temperature remains between 0-5 °C.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water (2 x 500 mL) and brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to afford N-Boc-4-piperidone as a white solid.[4]

Step 2: Synthesis of N-Boc-1,4-oxazepan-6-one

This protocol describes the Baeyer-Villiger oxidation of N-Boc-4-piperidone to form the seven-membered lactone.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 100g scale)Moles
N-Boc-4-piperidone199.25100 g0.502
meta-Chloroperoxybenzoic acid (m-CPBA)172.57129 g (77% max)~0.577
Dichloromethane (DCM)84.931 L-
Sodium bicarbonate (sat. aq. solution)84.01As needed-

Procedure:

  • To a 2 L round-bottom flask, dissolve N-Boc-4-piperidone (100 g, 0.502 mol) in dichloromethane (1 L).

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add m-CPBA (129 g, ~0.577 mol) in portions over 1 hour, maintaining the internal temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to 0-5 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 300 mL).

  • Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield N-Boc-1,4-oxazepan-6-one.

Step 3: Synthesis of 1,4-Oxazepan-6-one hydrochloride

This final step involves the deprotection of the Boc group and the formation of the hydrochloride salt in a one-pot procedure.[4]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 100g scale)Moles
N-Boc-1,4-oxazepan-6-one215.25100 g0.465
4 M HCl in 1,4-dioxane (B91453)-500 mL2.0
Diethyl ether74.121.4 L-

Procedure:

  • To a 2 L round-bottom flask, add N-Boc-1,4-oxazepan-6-one (100 g, 0.465 mol).[4]

  • Under a nitrogen atmosphere, add 4 M HCl in 1,4-dioxane (500 mL, 2.0 mol) to the starting material at room temperature.[4]

  • Stir the resulting solution at room temperature for 4-6 hours. Gas evolution (CO₂) should be observed.[4]

  • Monitor the deprotection by TLC or LC-MS.[4]

  • Upon completion of the reaction, add diethyl ether (1 L) to the reaction mixture to precipitate the hydrochloride salt.[4]

  • Stir the suspension for 30 minutes and then collect the solid product by filtration.[4]

  • Wash the filter cake with diethyl ether (2 x 200 mL).[4]

  • Dry the product under vacuum at 40-50 °C to a constant weight to afford 1,4-Oxazepan-6-one hydrochloride as a white to off-white solid.[4]

Characterization

The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1]

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • m-CPBA is a potentially explosive oxidizing agent and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Concentrated acids and bases are corrosive and should be handled with appropriate care.

References

Application Notes and Protocols for Inducing and Studying G1 Cell Cycle Arrest with OXA-06 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OXA-06 hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is a critical regulator of various cellular processes, including cell cycle progression. Inhibition of ROCK activity by OXA-06 has been shown to induce G0/G1 cell cycle arrest in non-small cell lung cancer (NSCLC) cells, making it a valuable tool for studying the mechanisms of cell cycle control and for investigating potential therapeutic strategies targeting cell proliferation. These application notes provide detailed protocols for using this compound to induce and analyze G1 cell cycle arrest in cancer cell lines.

Mechanism of Action

This compound competitively inhibits ROCK, a downstream effector of the small GTPase RhoA. The ROCK pathway is known to influence the levels of key cell cycle regulatory proteins. While the precise mechanism of OXA-06-induced G1 arrest is still under investigation, it has been observed that treatment with OXA-06 leads to an accumulation of cells in the G0/G1 phase of the cell cycle. This effect is attributed to the inhibition of ROCK, as similar phenotypes are observed with siRNA-mediated knockdown of ROCK1 and ROCK2. Interestingly, this G1 arrest appears to occur without significant changes in the phosphorylation of the retinoblastoma protein (Rb) or the expression levels of cyclin D1, suggesting a mechanism independent of the classical Rb-E2F pathway. Instead, the ROCK pathway has been shown to influence the levels of other important cell cycle regulators, including cyclin A, cyclin D1, p21Cip1, and p27Kip1, through various mechanisms, including the Ras/MAPK pathway.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution in NSCLC Cells

The following table provides representative data on the effect of increasing concentrations of this compound on the cell cycle distribution of a typical non-small cell lung cancer cell line (e.g., A549) after 24 hours of treatment. Data is presented as the percentage of cells in each phase of the cell cycle, as determined by flow cytometry.

OXA-06 HCl (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Vehicle)55 ± 3.530 ± 2.815 ± 1.7
0.160 ± 4.127 ± 3.113 ± 1.5
0.568 ± 5.220 ± 2.512 ± 1.9
1.075 ± 6.315 ± 2.110 ± 1.4
5.082 ± 7.110 ± 1.88 ± 1.2

Note: The data presented in this table are illustrative and may vary depending on the cell line, experimental conditions, and treatment duration. Researchers should perform their own dose-response experiments to determine the optimal concentration of this compound for their specific model system. A study has shown that a 1 µM concentration of OXA-06 can cause a statistically significant increase in the G0/G1 phase and a reduction in the S phase in NSCLC cell lines.

Experimental Protocols

Protocol 1: Induction of G1 Cell Cycle Arrest with this compound

This protocol describes the general procedure for treating cultured cancer cells with this compound to induce G1 cell cycle arrest.

Materials:

  • Cancer cell line of interest (e.g., A549, H1299)

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed cells in culture plates or flasks at a density that will allow for logarithmic growth during the experiment.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare a stock solution of this compound in the appropriate solvent (e.g., DMSO).

  • On the day of treatment, dilute the this compound stock solution to the desired final concentrations in fresh, pre-warmed complete cell culture medium. Also, prepare a vehicle control medium containing the same concentration of the solvent.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, harvest the cells for downstream analysis, such as flow cytometry or Western blotting.

Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium (B1200493) Iodide

This protocol details the steps for analyzing the cell cycle distribution of OXA-06-treated cells using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the cells by trypsinization. Collect both adherent and floating cells to include any detached apoptotic cells.

  • Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1 ml of cold PBS.

  • While vortexing gently, add 4 ml of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 500 µl of PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. Collect the fluorescence data and analyze the cell cycle distribution using appropriate software.

Protocol 3: Western Blot Analysis of G1 Cell Cycle Regulatory Proteins

This protocol outlines the procedure for examining the protein expression levels of key G1 cell cycle regulators in OXA-06-treated cells.

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-CDK6, anti-pRb, anti-phospho-Rb, anti-p21, anti-p27, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Harvest the cells and lyse them in lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

G1_Arrest_Workflow Experimental Workflow for Studying OXA-06 Induced G1 Arrest cluster_analysis Downstream Analysis cell_culture Cell Culture (e.g., A549 NSCLC cells) treatment Treatment with This compound (Dose-response and time-course) cell_culture->treatment harvest Cell Harvesting treatment->harvest flow_cytometry Flow Cytometry (Propidium Iodide Staining) harvest->flow_cytometry western_blot Western Blotting (Key G1 regulatory proteins) harvest->western_blot data_analysis Data Analysis and Interpretation flow_cytometry->data_analysis western_blot->data_analysis

Caption: Workflow for investigating G1 cell cycle arrest induced by OXA-06.

ROCK_Signaling_Pathway Proposed Signaling Pathway of OXA-06 Induced G1 Arrest cluster_downstream Downstream Effectors OXA06 OXA-06 HCl ROCK ROCK OXA06->ROCK Inhibition p27 p27Kip1 (Upregulation) ROCK->p27 Modulates CyclinA Cyclin A (Downregulation) ROCK->CyclinA Modulates CKS1_CDK1 CKS1/CDK1 (Downregulation) ROCK->CKS1_CDK1 Modulates G1_Arrest G1 Cell Cycle Arrest p27->G1_Arrest CyclinA->G1_Arrest Inhibition of S-phase entry CKS1_CDK1->G1_Arrest Inhibition of G1/S transition

Caption: OXA-06 inhibits ROCK, leading to G1 arrest via modulation of key cell cycle regulators.

Troubleshooting & Optimization

Optimizing OXA-06 Hydrochloride Stability for Long-Term Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing OXA-06 hydrochloride in long-term experiments, maintaining the compound's stability is critical for reproducible and reliable results. This technical support center provides essential guidance on storage, handling, and troubleshooting potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored as a solid and in solution under specific conditions. As a solid, it should be desiccated at room temperature. Stock solutions are best prepared fresh, but if storage is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored in tightly sealed vials.[1][2]

Storage ConditionSolid FormStock Solution
-80°C -Up to 6 months
-20°C -Up to 1 month
Room Temperature DesiccateNot Recommended
Data sourced from MedchemExpress and Tocris Bioscience product information.

Q2: My this compound solution has been stored for a while. How can I be sure it's still active?

A2: The most reliable way to confirm the activity of your stored this compound solution is to perform a functional assay, such as a ROCK kinase inhibition assay, and compare its potency (e.g., IC50 value) to that of a freshly prepared solution. Alternatively, analytical methods like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the solution and detect the presence of degradation products.[3]

Q3: I'm observing a decrease in the inhibitory effect of this compound in my long-term cell culture experiment. What could be the cause?

A3: A decrease in efficacy over time in cell culture can be due to several factors:

  • Compound Instability: this compound may be degrading in the cell culture medium at 37°C. The pH of the medium and components like serum can influence stability.[1]

  • Metabolism by Cells: The cells themselves may be metabolizing the compound, reducing its effective concentration.

  • Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of cell culture plates, lowering the concentration available to the cells.[4]

To troubleshoot, you can include a control group where the compound is incubated in the medium without cells to assess its stability under experimental conditions.[1]

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively published, compounds containing a pyridine (B92270) ring, like OXA-06, can be susceptible to oxidation and hydroxylation.[5][6][7] Degradation may be initiated at the pyridine nitrogen or other susceptible sites on the molecule, particularly under conditions of extreme pH, high temperature, or exposure to light and oxidizing agents.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent experimental results - Repeated freeze-thaw cycles of stock solution.- Incomplete solubilization.- Instability in experimental buffer or media.- Aliquot stock solutions to minimize freeze-thaw cycles.[2]- Ensure complete dissolution of the compound before use.- Perform a stability check of this compound in your specific experimental buffer or media at the working temperature.
Precipitate forms in the stock solution upon thawing - Poor solubility of the compound in the chosen solvent.- Supersaturation of the solution.- Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.- Ensure the storage temperature is appropriate.
Loss of compound activity in a multi-day experiment - Degradation of the compound in the aqueous environment of the cell culture media at 37°C.- Cellular metabolism of the compound.- Replenish the media with freshly diluted this compound every 24-48 hours.[4]- Include a cell-free control to differentiate between chemical degradation and cellular metabolism.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Solution

This protocol outlines a general method to determine the stability of this compound in a specific buffer or cell culture medium using HPLC.

1. Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) or desired cell culture medium

  • HPLC system with a C18 column and UV detector

  • Incubator at 37°C

  • Autosampler vials

2. Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare the working solution by diluting the stock solution to a final concentration of 10 µM in the test buffer/medium.

  • Aliquot the working solution into multiple autosampler vials.

  • Analyze the t=0 time point immediately by injecting an aliquot onto the HPLC system.

  • Incubate the remaining vials at 37°C.

  • At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove a vial from the incubator and analyze by HPLC.

  • Quantify the peak area of the intact this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

Table of Exemplary Stability Data:

Time (hours)% OXA-06 HCl Remaining (PBS, pH 7.4, 37°C)% OXA-06 HCl Remaining (DMEM + 10% FBS, 37°C)
0100100
298.599.1
497.298.3
895.196.5
2488.392.4
4879.585.7

Visualizations

G Potential Degradation Pathway of OXA-06 OXA06 This compound Hydroxylated Hydroxylated Intermediate OXA06->Hydroxylated Hydroxylation Oxidized Oxidized Intermediate OXA06->Oxidized Oxidation RingOpened Ring-Opened Product Hydroxylated->RingOpened Ring Cleavage Oxidized->RingOpened

Caption: A diagram illustrating potential degradation pathways for this compound.

G Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepStock Prepare 10 mM Stock in DMSO PrepWork Dilute to 10 µM in Test Solution PrepStock->PrepWork Incubate Incubate at 37°C PrepWork->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24, 48h) Incubate->Sample HPLC Analyze by HPLC Sample->HPLC Quantify Quantify Peak Area HPLC->Quantify Calculate Calculate % Remaining Quantify->Calculate

Caption: Workflow for assessing the stability of this compound in solution.

G Troubleshooting Logic for Loss of Activity start Loss of Activity Observed check_storage Stock Solution Stored Correctly? start->check_storage check_handling Proper Handling (e.g., aliquoted)? check_storage->check_handling Yes sol_fresh Prepare Fresh Stock Solution check_storage->sol_fresh No check_media_stability Stable in Media (Cell-Free Control)? check_handling->check_media_stability Yes sol_aliquot Aliquot New Stock check_handling->sol_aliquot No sol_replenish Replenish Media with Fresh Compound check_media_stability->sol_replenish No sol_metabolism Consider Cellular Metabolism check_media_stability->sol_metabolism Yes

Caption: A decision tree for troubleshooting loss of this compound activity.

References

Technical Support Center: Titrating OXA-06 Hydrochloride for Optimal ROCK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OXA-06 hydrochloride, a potent and selective ROCK inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, ATP-competitive small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It targets both ROCK1 and ROCK2 isoforms. The ROCK signaling pathway is a critical regulator of the actin cytoskeleton, and its inhibition by OXA-06 leads to downstream effects on cell morphology, adhesion, and migration.[1]

Q2: What is the recommended concentration range for this compound in cell culture experiments?

A2: The optimal concentration of this compound is cell-line dependent. However, a good starting point for titration is between 10 nM and 1 µM. For achieving approximately 95% inhibition of ROCK1 and ROCK2, a concentration of 200 nM has been shown to be effective in some non-small cell lung cancer (NSCLC) cell lines.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.

Q3: How does the potency of this compound compare to other ROCK inhibitors like Y-27632?

A3: this compound is significantly more potent than the commonly used ROCK inhibitor, Y-27632. In vitro kinase assays have shown that OXA-06 has an IC50 value of approximately 0.01 µM (10 nM), making it about 25-fold more potent than Y-27632 (IC50 ≈ 0.24 µM).[2]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO.[3] For long-term storage, it is recommended to store the solid compound desiccated at room temperature. Once dissolved in DMSO, create aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. A common stock concentration is 10 mM.

Q5: What are the expected phenotypic changes in cells treated with this compound?

A5: Inhibition of the ROCK pathway typically leads to distinct changes in cell morphology. Adherent cells often lose their stress fibers and adopt a more rounded or stellate appearance. You may also observe changes in cell spreading, adhesion, and motility. The extent of these changes will depend on the cell type and the concentration of OXA-06 used.

Troubleshooting Guide

Issue 1: No observable effect on downstream ROCK signaling (e.g., pMYPT1 or pCofilin levels remain unchanged).

  • Possible Cause: Inadequate concentration of OXA-06.

    • Solution: Perform a dose-response experiment starting from a low concentration (e.g., 1 nM) up to a higher concentration (e.g., 10 µM) to determine the optimal effective concentration for your specific cell line. The required concentration can vary significantly between different cell types.[2]

  • Possible Cause: Short incubation time.

    • Solution: Increase the incubation time with OXA-06. While effects on phosphorylation can be rapid (within 1 hour), some cellular assays may require longer incubation periods.[2] A time-course experiment (e.g., 1, 4, 8, 24 hours) can help determine the optimal duration.

  • Possible Cause: Inactive compound.

    • Solution: Ensure that the this compound has been stored correctly to prevent degradation. If possible, test the compound on a well-characterized sensitive cell line as a positive control.

Issue 2: High levels of cell death or toxicity observed.

  • Possible Cause: OXA-06 concentration is too high.

    • Solution: Reduce the concentration of OXA-06. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of concentrations to identify the highest non-toxic dose.

  • Possible Cause: Off-target effects.

    • Solution: While OXA-06 is a selective ROCK inhibitor, high concentrations may lead to off-target effects.[2] Lowering the concentration is the first step. If toxicity persists at effective concentrations, consider using another ROCK inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to ROCK inhibition.

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Variability in cell culture conditions.

    • Solution: Ensure consistency in cell density, passage number, and serum concentration in the culture medium, as these factors can influence the activity of the ROCK pathway.

  • Possible Cause: Inconsistent preparation of OXA-06 working solutions.

    • Solution: Prepare fresh dilutions of OXA-06 from a validated stock solution for each experiment. Ensure thorough mixing of the compound in the culture medium before adding it to the cells.

Quantitative Data

Table 1: In Vitro Potency of this compound vs. Y-27632

CompoundIC50 (µM)Relative Potency
This compound0.01 ± 0.005~25-fold > Y-27632
Y-276320.24 ± 0.091

Data derived from in vitro kinase assays.[2]

Table 2: Recommended Concentration Range for Cellular Assays

AssaySuggested Starting Concentration RangeNotes
Western Blot (pMYPT1, pCofilin)10 nM - 1 µMA 1-hour treatment is often sufficient to see changes in phosphorylation.[2]
Cell Morphology Analysis10 nM - 1 µMEffects can be observed within a few hours of treatment.
Cell Migration/Invasion Assays10 nM - 1 µMThe optimal concentration should be determined to inhibit migration without causing cytotoxicity.

These are suggested starting ranges and should be optimized for each specific cell line and experimental setup.

Experimental Protocols

Protocol 1: Western Blotting for Phosphorylated MYPT1 (pMYPT1) and Cofilin (pCofilin)
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500, 1000 nM) in serum-free or low-serum medium for 1 hour.

  • Cell Lysis: Wash cells once with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate proteins on an 8-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against pMYPT1 (Thr853), total MYPT1, pCofilin (Ser3), and total Cofilin. Recommended starting dilutions are typically 1:1000.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and visualize the protein bands using an ECL detection reagent.

Protocol 2: Quantitative Analysis of Cell Morphology
  • Cell Seeding: Plate cells on glass coverslips in a 24-well plate at a low density to allow for clear visualization of individual cell morphology.

  • Compound Treatment: Treat cells with the desired concentrations of this compound for a predetermined time (e.g., 4-24 hours).

  • Fixation and Staining:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Stain for F-actin with fluorescently labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin) for 1 hour.

    • Counterstain nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Image Analysis (using ImageJ/Fiji):

    • Open the images in ImageJ/Fiji.

    • Convert the phalloidin channel to a binary image to outline the cells.

    • Use the "Analyze Particles" function to measure parameters such as:

      • Area: The total area of the cell.

      • Circularity: A value from 0 to 1, where 1 represents a perfect circle.

      • Aspect Ratio: The ratio of the major to the minor axis of the cell's fitted ellipse.

    • Quantify the data from at least 50 cells per condition and perform statistical analysis.

Protocol 3: Scratch (Wound Healing) Assay for Cell Migration
  • Cell Seeding: Seed cells in a 6-well plate and grow them to 90-100% confluency.

  • Creating the Scratch: Use a sterile p200 pipette tip to create a straight "scratch" in the cell monolayer.

  • Washing: Gently wash the well with PBS to remove detached cells.

  • Compound Treatment: Add fresh medium containing the desired concentrations of this compound. Include a vehicle control (DMSO).

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) until the scratch in the control well is nearly closed.

  • Analysis: Measure the width or area of the scratch at each time point using ImageJ/Fiji. Calculate the percentage of wound closure relative to the initial scratch area.

Visualizations

ROCK_Signaling_Pathway cluster_legend Legend Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, LPA) GPCR_RTK GPCR / RTK Extracellular_Stimuli->GPCR_RTK RhoGEF RhoGEF GPCR_RTK->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP GTP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK (ROCK1/ROCK2) RhoA_GTP->ROCK LIMK LIMK ROCK->LIMK MLCP MLCP ROCK->MLCP MLC MLC ROCK->MLC Direct Phosphorylation OXA06 OXA-06 HCl OXA06->ROCK Inhibition Cofilin Cofilin LIMK->Cofilin pMLC p-MLC MLCP->pMLC pCofilin p-Cofilin (Inactive) Cofilin->pCofilin Actin_Cytoskeleton Actin Cytoskeleton (Stress Fibers, Contraction) pCofilin->Actin_Cytoskeleton MLC->pMLC pMLC->Actin_Cytoskeleton Activation Activation --> Inhibition Inhibition --|

Caption: The ROCK signaling pathway and the point of inhibition by OXA-06 HCl.

Experimental_Workflow_WesternBlot Start Seed Cells Treat Treat with OXA-06 HCl (Dose-Response) Start->Treat Lyse Cell Lysis & Protein Quantification Treat->Lyse SDS_PAGE SDS-PAGE & Transfer to PVDF Lyse->SDS_PAGE Block Blocking SDS_PAGE->Block PrimaryAb Incubate with Primary Antibody (e.g., pMYPT1, pCofilin) Block->PrimaryAb SecondaryAb Incubate with Secondary Antibody PrimaryAb->SecondaryAb Detect Detection (ECL) SecondaryAb->Detect Analyze Analyze Band Intensity Detect->Analyze

Caption: Experimental workflow for Western blot analysis of ROCK activity.

Troubleshooting_Logic Start No Observable Effect? Check_Conc Is Concentration Optimal? Start->Check_Conc Yes Dose_Response Perform Dose-Response Check_Conc->Dose_Response No Check_Time Is Incubation Time Sufficient? Check_Conc->Check_Time Yes Success Problem Solved Dose_Response->Success Time_Course Perform Time-Course Check_Time->Time_Course No Check_Compound Is Compound Active? Check_Time->Check_Compound Yes Time_Course->Success Positive_Control Test on Sensitive Cell Line Check_Compound->Positive_Control No Positive_Control->Success

Caption: Troubleshooting logic for lack of experimental effect.

References

Technical Support Center: Troubleshooting Inconsistent OXA-48 Western Blot Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistencies in OXA-48 western blot experiments. As "OXA-06" is not a recognized designation, this guide focuses on the clinically significant OXA-48 carbapenemase.

Frequently Asked Questions (FAQs)

Q1: Why am I getting weak or no signal for OXA-48?

A1: Weak or no signal can be due to several factors:

  • Low Protein Expression: The expression level of OXA-48 can vary between bacterial isolates. This can be influenced by the copy number of the blaOXA-48 gene, which is often located on plasmids.

  • Inefficient Protein Extraction: The lysis buffer used may not be optimal for extracting OXA-48.

  • Suboptimal Antibody Concentration: The primary or secondary antibody concentrations may be too low.

  • Poor Transfer Efficiency: The transfer of proteins from the gel to the membrane may be incomplete.

  • Inactive Reagents: Antibodies or detection reagents may have lost activity due to improper storage or handling.

Q2: What are these non-specific bands on my western blot?

A2: Non-specific bands can be caused by:

  • Antibody Cross-Reactivity: The primary or secondary antibodies may be binding to other proteins in the lysate.

  • High Antibody Concentration: Using too high a concentration of primary or secondary antibody can lead to non-specific binding.

  • Insufficient Blocking: The blocking step may not be sufficient to prevent non-specific antibody binding to the membrane.

  • Contamination: Bacterial contamination in buffers or reagents can sometimes lead to unexpected bands.

Q3: Why is the background on my blot so high?

A3: High background can obscure your target protein and is often caused by:

  • Inadequate Blocking: Insufficient blocking time or an inappropriate blocking agent can result in high background.

  • High Antibody Concentration: Overly concentrated primary or secondary antibodies can contribute to background noise.

  • Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies on the membrane.

  • Membrane Drying Out: Allowing the membrane to dry out at any stage can cause high background.

Q4: My results are inconsistent between different bacterial isolates. What could be the reason?

A4: Inconsistent results between isolates are common and can be attributed to:

  • Variable OXA-48 Expression: As mentioned, the level of OXA-48 expression can differ significantly between clinical isolates.

  • Presence of OXA-48 Variants: Several variants of OXA-48 exist, and the antibody you are using may have different affinities for these variants.

  • Co-expression of Other Enzymes: The presence of other beta-lactamases, such as CTX-M-15, can sometimes interfere with the detection of OXA-48.

  • Sample Preparation Variability: Inconsistent sample preparation can lead to variations in protein loading.

Troubleshooting Guide

Problem 1: Weak or No OXA-48 Signal
Possible Cause Recommended Solution
Low Protein Abundance Increase the amount of total protein loaded onto the gel. For isolates with known low expression, consider loading up to double the standard amount.[1]
Inefficient Protein Lysis Optimize your lysis buffer. RIPA buffer is generally effective for whole-cell lysates. Ensure sonication is performed to shear DNA and release proteins.
Suboptimal Antibody Dilution Perform an antibody titration to find the optimal concentration. Start with the manufacturer's recommended dilution and test a range of higher and lower concentrations.
Insufficient Incubation Time Increase the primary antibody incubation time. Overnight incubation at 4°C often yields stronger signals than a 1-2 hour incubation at room temperature.
Poor Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. If transfer is poor, optimize the transfer time and voltage. For larger proteins, adding a low concentration of SDS (0.05-0.1%) to the transfer buffer can improve efficiency.
Inactive Antibody or Reagents Perform a dot blot to check the activity of your primary and secondary antibodies. Ensure all reagents are within their expiration dates and have been stored correctly.
Problem 2: High Background
Possible Cause Recommended Solution
Inadequate Blocking Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C. Try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST).
Antibody Concentration Too High Reduce the concentration of the primary and/or secondary antibody.
Insufficient Washing Increase the number and duration of wash steps. Use a wash buffer containing a detergent like Tween-20 (e.g., TBST).
Membrane Dried Out Ensure the membrane remains submerged in buffer throughout the entire process.
Contaminated Buffers Prepare fresh buffers and filter them to remove any precipitates or microbial growth.
Problem 3: Non-Specific Bands
Possible Cause Recommended Solution
Primary Antibody Specificity Use a highly specific monoclonal or affinity-purified polyclonal antibody against OXA-48. Run a negative control using a bacterial strain known not to express OXA-48 to confirm antibody specificity.[1]
Antibody Concentration Too High Decrease the concentration of the primary antibody.
Secondary Antibody Cross-Reactivity Run a control with only the secondary antibody to check for non-specific binding. If necessary, use a pre-adsorbed secondary antibody.
Protein Degradation Add protease inhibitors to your lysis buffer and keep samples on ice during preparation.

Experimental Protocols

Sample Preparation from Bacterial Isolates
  • Bacterial Culture: Grow bacterial isolates overnight in Luria-Bertani (LB) broth.

  • Cell Harvesting: Pellet the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Washing: Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).

  • Lysis: Resuspend the pellet in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.

  • Sonication: Sonicate the lysate on ice to shear genomic DNA and ensure complete cell lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation for SDS-PAGE: Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

Western Blot Protocol for OXA-48
  • Gel Electrophoresis: Load 20-40 µg of total protein per well onto a 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom. Include a pre-stained protein ladder.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Confirm successful transfer with Ponceau S staining.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with a polyclonal or monoclonal anti-OXA-48 antibody diluted in the blocking buffer. A typical starting dilution is 1:1000 to 1:5000. Incubate overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer (typically 1:5000 to 1:20000) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 5.

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

Visualizations

Western_Blot_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting Culture Bacterial Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Quantify Protein Quantification Lysis->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection & Imaging Secondary_Ab->Detection

Caption: Standard workflow for OXA-48 western blotting.

Troubleshooting_Logic Start Inconsistent WB Results Weak_Signal Weak/No Signal? Start->Weak_Signal High_Bg High Background? Weak_Signal->High_Bg No Check_Protein Increase Protein Load Optimize Lysis Weak_Signal->Check_Protein Yes Non_Specific Non-Specific Bands? High_Bg->Non_Specific No Check_Blocking Increase Blocking Time Change Blocking Agent High_Bg->Check_Blocking Yes Check_Ab_Spec Use Specific Antibody Run Negative Control Non_Specific->Check_Ab_Spec Yes End Consistent Results Non_Specific->End No Check_Ab Titrate Antibodies Increase Incubation Time Check_Protein->Check_Ab Check_Transfer Verify Transfer (Ponceau S) Check_Ab->Check_Transfer Check_Transfer->End Check_Washing Increase Washes Check_Blocking->Check_Washing Check_Ab_Conc_Bg Decrease Antibody Conc. Check_Washing->Check_Ab_Conc_Bg Check_Ab_Conc_Bg->End Check_Ab_Conc_NS Decrease Primary Ab Conc. Check_Ab_Spec->Check_Ab_Conc_NS Check_Sample_Prep Use Protease Inhibitors Check_Ab_Conc_NS->Check_Sample_Prep Check_Sample_Prep->End

Caption: Troubleshooting logic for inconsistent western blot results.

References

Technical Support Center: Synthesis of 1,4-Oxazepan-6-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1,4-Oxazepan-6-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1,4-Oxazepan-6-one hydrochloride?

A1: There are two predominant synthetic strategies for obtaining 1,4-Oxazepan-6-one hydrochloride. The first involves a Baeyer-Villiger ring expansion of N-Boc-4-piperidone, followed by deprotection.[1] The second common method is the intramolecular cyclization of an N-protected 2-(2-aminoethoxy)acetic acid derivative.[2]

Q2: What are the most critical factors to control during the synthesis?

A2: Careful control of reaction conditions is crucial for a successful synthesis with high yield. Key factors include the purity of starting materials, reaction temperature, concentration (especially for cyclization reactions to avoid polymerization), and the choice of reagents such as protecting groups and oxidizing or coupling agents.[2][3]

Q3: What are the common side reactions that can occur?

A3: Common side reactions include intermolecular polymerization, which competes with the desired intramolecular cyclization, leading to a significant reduction in the yield of the target molecule.[2] Other potential issues are the formation of dimers and incomplete cyclization. During the Baeyer-Villiger oxidation, side reactions can be promoted by the use of less selective peroxides.[1]

Q4: How can I effectively monitor the progress of the reaction?

A4: Reaction progress can be monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the identification of starting materials, intermediates, and the final product, which helps in determining the optimal reaction time.[2]

Troubleshooting Guides

Problem 1: Low or No Yield of 1,4-Oxazepan-6-one

Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and solutions?

Answer: A low or non-existent yield can be attributed to several factors. Below is a troubleshooting guide to address this issue.

  • Purity of Starting Materials: Impurities in the starting materials can inhibit the reaction. Ensure that all reagents and solvents are of high purity and are anhydrous where required.

  • Reaction Conditions:

    • Temperature: Some reactions require specific temperature control. For instance, the Baeyer-Villiger oxidation is often initiated at low temperatures (0 °C) and then allowed to warm to room temperature.[4] Ensure the temperature is appropriate for the specific step.

    • Concentration: For intramolecular cyclization, high-dilution conditions are often necessary to favor the formation of the monomeric cyclic product over intermolecular polymerization.

  • Reagent Choice:

    • Protecting Groups: The choice of the nitrogen protecting group is critical. A bulky group like Boc (tert-butyloxycarbonyl) can sometimes hinder reactivity.[1]

    • Oxidizing/Coupling Agents: The reactivity of peroxyacids in the Baeyer-Villiger oxidation can vary.[1][4] Similarly, the choice of coupling agent in the intramolecular cyclization is crucial for activating the carboxylic acid.

Problem 2: Formation of a Complex Mixture of Products

Question: My reaction has resulted in a complex mixture of products that is difficult to purify. What could be the cause?

Answer: The formation of multiple products often points to a lack of reaction selectivity or the occurrence of side reactions.

  • Side Reactions in Baeyer-Villiger Oxidation: While the Baeyer-Villiger reaction is generally regioselective, the use of certain peroxyacids or the presence of other functional groups in the substrate can lead to side reactions.

  • Intermolecular Polymerization: In the intramolecular cyclization route, if the concentration of the starting material is too high, intermolecular reactions can dominate, leading to the formation of linear polymers and oligomers instead of the desired cyclic product.[2]

  • Purification: If a complex mixture is obtained, purification by column chromatography on silica (B1680970) gel is a common method to isolate the desired product.[4]

Data Presentation

Table 1: Comparison of Peroxyacids for Baeyer-Villiger Oxidation of N-Boc-4-piperidone
PeroxyacidReactivity TrendTypical Yield Range (%)Notes
Trifluoroperacetic acid (TFPAA)Very High85-95Highly reactive, may require careful temperature control.[1]
meta-Chloroperoxybenzoic acid (m-CPBA)High80-90Commonly used, good balance of reactivity and stability.[1]
Peracetic acidModerate70-85Less reactive than m-CPBA, may require longer reaction times or higher temperatures.[1]
Hydrogen Peroxide (with catalyst)LowVariableRequires a catalyst and can lead to more side reactions.[1]

Note: Yields are illustrative and can vary based on specific reaction conditions.

Table 2: Influence of Reaction Conditions on Intramolecular Cyclization Yield
ParameterConditionEffect on YieldRationale
Concentration High Dilution (e.g., 0.01 M)IncreasesFavors intramolecular cyclization over intermolecular polymerization.
High Concentration (e.g., >0.1 M)DecreasesPromotes the formation of polymers and dimers.[2]
Coupling Agent Strong (e.g., Oxalyl chloride/DMF)IncreasesEfficiently activates the carboxylic acid for cyclization.[2]
WeakDecreasesMay lead to incomplete conversion.
Base Non-nucleophilic (e.g., DIPEA)IncreasesPrevents side reactions with the activated acid.
NucleophilicDecreasesCan compete with the intramolecular amine in reacting with the activated acid.

Note: The information in this table is based on general principles of intramolecular cyclization reactions for lactam formation.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Oxazepan-6-one hydrochloride via Baeyer-Villiger Oxidation

This protocol is a three-step process starting from 4-piperidone (B1582916) hydrochloride.[4]

Step 1: Synthesis of N-Boc-4-piperidone

  • Suspend 4-piperidone hydrochloride (1 eq) in dichloromethane (B109758) (DCM).

  • Cool the suspension to 0-5 °C in an ice-water bath.

  • Slowly add triethylamine (B128534) (2 eq) while maintaining the temperature below 10 °C.

  • Add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.05 eq) in DCM dropwise, keeping the temperature between 0-5 °C.

  • Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Perform an aqueous work-up, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate (B1210297) and hexane (B92381) to obtain N-Boc-4-piperidone as a white solid.

Step 2: Baeyer-Villiger Oxidation to N-Boc-1,4-oxazepan-6-one

  • Dissolve N-Boc-4-piperidone (1 eq) in DCM and cool to 0 °C in an ice bath.

  • Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate under reduced pressure to yield crude N-Boc-1,4-oxazepan-6-one.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Step 3: Deprotection and Salt Formation

  • Dissolve N-Boc-1,4-oxazepan-6-one (1 eq) in 4 M HCl in 1,4-dioxane (B91453) (4-5 eq) at room temperature under a nitrogen atmosphere.

  • Stir the solution at room temperature for 4-6 hours, monitoring the deprotection by TLC or LC-MS.

  • Add diethyl ether to the reaction mixture to precipitate the hydrochloride salt.

  • Stir the suspension and then collect the solid product by filtration.

  • Wash the filter cake with diethyl ether.

  • Dry the product under vacuum to afford 1,4-Oxazepan-6-one hydrochloride as a white to off-white solid.[4]

Protocol 2: Synthesis of 1,4-Oxazepan-6-one hydrochloride via Intramolecular Cyclization

This protocol involves the cyclization of an N-protected aminoethoxy acetic acid derivative.[2]

Step 1: Synthesis of N-Boc-2-(2-aminoethoxy)acetic acid

  • Dissolve 2-(2-aminoethoxy)acetic acid (1 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.5 eq) and stir until dissolved.

  • Add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidify the mixture with 1 M HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected acid.[2]

Step 2: Intramolecular Cyclization to N-Boc-1,4-Oxazepan-6-one

  • Dissolve N-Boc-2-(2-aminoethoxy)acetic acid (1 eq) in anhydrous DCM to make a 0.1 M solution.

  • Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction at room temperature for 2 hours to form the acid chloride.

  • In a separate flask, prepare a solution of diisopropylethylamine (DIPEA, 3 eq) in a large volume of anhydrous DCM to create high-dilution conditions (0.01 M).

  • Slowly add the acid chloride solution to the DIPEA solution over 4-6 hours using a syringe pump at room temperature.

  • Stir the reaction for an additional 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-Boc-1,4-Oxazepan-6-one.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude N-Boc-1,4-Oxazepan-6-one in a minimal amount of ethyl acetate.

  • Add a 4 M solution of HCl in 1,4-dioxane (5 eq) and stir at room temperature for 4 hours.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold ethyl acetate and dry under vacuum to yield 1,4-Oxazepan-6-one hydrochloride.[2]

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Baeyer-Villiger Oxidation cluster_route2 Route 2: Intramolecular Cyclization 4-Piperidone_HCl 4-Piperidone Hydrochloride N-Boc-4-Piperidone N-Boc-4-Piperidone 4-Piperidone_HCl->N-Boc-4-Piperidone Boc₂O, Et₃N N-Boc-1,4-Oxazepan-6-one N-Boc-1,4-Oxazepan-6-one N-Boc-4-Piperidone->N-Boc-1,4-Oxazepan-6-one m-CPBA Product1 1,4-Oxazepan-6-one Hydrochloride N-Boc-1,4-Oxazepan-6-one->Product1 HCl in Dioxane Aminoethoxyacetic_Acid 2-(2-Aminoethoxy)acetic Acid N-Boc-Aminoethoxyacetic_Acid N-Boc-2-(2-aminoethoxy)acetic acid Aminoethoxyacetic_Acid->N-Boc-Aminoethoxyacetic_Acid Boc₂O, NaHCO₃ N-Boc-1,4-Oxazepan-6-one_2 N-Boc-1,4-Oxazepan-6-one N-Boc-Aminoethoxyacetic_Acid->N-Boc-1,4-Oxazepan-6-one_2 1. (COCl)₂, DMF 2. DIPEA, High Dilution Product2 1,4-Oxazepan-6-one Hydrochloride N-Boc-1,4-Oxazepan-6-one_2->Product2 HCl in Dioxane

Caption: Synthetic workflows for 1,4-Oxazepan-6-one hydrochloride.

Troubleshooting_Guide Start Low or No Yield Observed Check_Purity Are starting materials pure and anhydrous? Start->Check_Purity Purify_Reagents Purify reagents and dry solvents. Check_Purity->Purify_Reagents No Check_Conditions Are reaction conditions optimal? Check_Purity->Check_Conditions Yes Purify_Reagents->Check_Conditions Adjust_Temp Adjust temperature as per protocol. Check_Conditions->Adjust_Temp No (Temp) High_Dilution For cyclization, use high dilution. Check_Conditions->High_Dilution No (Conc) Check_Reagents Is the choice of reagents appropriate? Check_Conditions->Check_Reagents Yes Adjust_Temp->Check_Reagents High_Dilution->Check_Reagents Change_Oxidant Consider a more reactive peroxyacid for B-V. Check_Reagents->Change_Oxidant No (B-V) Change_Coupling_Agent Use a stronger coupling agent for cyclization. Check_Reagents->Change_Coupling_Agent No (Cyclization) Success Yield Improved Check_Reagents->Success Yes Change_Oxidant->Success Change_Coupling_Agent->Success

Caption: Troubleshooting decision tree for low yield issues.

References

How to minimize potential off-target effects of OXA-06 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Objective: This guide provides researchers, scientists, and drug development professionals with strategies to minimize potential off-target effects of OXA-06 hydrochloride, a potent ROCK inhibitor. The following information includes troubleshooting advice, detailed experimental protocols, and data interpretation guidelines to ensure the generation of reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, ATP-competitive small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1] It is structurally distinct from other widely used ROCK inhibitors like Y-27632.[1] Its primary targets are the two isoforms of ROCK: ROCK1 and ROCK2.[1] OXA-06 has demonstrated an in vitro IC50 of 10 nM for ROCK.[2] By inhibiting ROCK, OXA-06 blocks the phosphorylation of downstream substrates like Myosin Phosphatase Target Subunit 1 (MYPT1) and Cofilin, which are critical for regulating actin cytoskeleton dynamics, cell adhesion, and motility.[3]

Q2: What are off-target effects and why are they a concern with kinase inhibitors?

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target.[4] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases can be a significant issue. These unintended interactions are a major concern for several reasons:

  • Cellular Toxicity: Inhibition of essential "housekeeping" kinases or other proteins can lead to cytotoxicity that is unrelated to the on-target effect.[4]

  • Reduced Translatability: Promising preclinical results may fail in clinical settings if the efficacy was due to off-target effects that do not translate to a whole organism or cause unacceptable toxicity.[4]

Q3: What are the known or potential off-target effects of this compound?

While studies have shown that OXA-06 has fewer off-target protein kinase inhibitory activities in vitro compared to older ROCK inhibitors like Y-27632, the potential for off-target interactions still exists.[1] Research in non-small cell lung cancer (NSCLC) cell lines suggests that the anti-tumor activity of OXA-06 is primarily due to ROCK inhibition, as the effects were phenocopied by genetic knockdown of ROCK1 and ROCK2.[1]

Data Presentation

Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical ROCK Inhibitor

Kinase TargetIC50 (nM)% Inhibition @ 1 µMNotes
ROCK1 (On-Target) 10 99% Primary Target
ROCK2 (On-Target) 12 98% Primary Target
PKA85045%Potential off-target, ~85x less potent
PKG92042%Potential off-target, ~92x less potent
citron kinase1,50030%Structurally related kinase
Aurora A>10,000<10%Low probability off-target
CDK2>10,000<5%Low probability off-target
EGFR>10,000<5%Low probability off-target

Q4: How can I experimentally minimize and validate potential off-target effects of OXA-06?

A multi-pronged approach is essential to confirm that the observed biological effects are due to the inhibition of ROCK and not an off-target protein.

  • Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of OXA-06 that achieves the desired on-target effect (e.g., reduction in pMYPT1 levels). Higher concentrations are more likely to engage lower-affinity off-targets.[4]

  • Employ Orthogonal Validation:

    • Genetic Validation: Use siRNA or CRISPR-Cas9 to knock down or knock out ROCK1 and ROCK2.[1] The resulting phenotype should mimic the effect of OXA-06 treatment. If the phenotype persists in knockout cells treated with OXA-06, it is likely an off-target effect.[5]

    • Pharmacological Validation: Use a structurally distinct ROCK inhibitor (e.g., Y-27632, Fasudil).[6] If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Confirm Target Engagement in Cells: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that OXA-06 is binding to ROCK1/2 in your cellular model at the concentrations used in your experiments.[7]

  • Use Control Compounds: If available, use a structurally similar but biologically inactive analog of OXA-06 as a negative control. This helps to rule out effects caused by the chemical scaffold itself.

Troubleshooting Guides

Issue 1: The observed phenotype (e.g., changes in cell morphology, migration) does not match the expected effects of ROCK inhibition.

Possible Cause Troubleshooting Step
Off-Target Effect: The phenotype is driven by inhibition of an unknown secondary target.1. Lower the Concentration: Re-run the experiment with a lower dose of OXA-06 that is still sufficient to inhibit ROCK (verify with a Western blot for pMYPT1).2. Perform Genetic Validation: Use CRISPR or siRNA to knock out/down ROCK1/2. If the phenotype is not replicated, it is likely an off-target effect.[5]3. Conduct Kinase Profiling: Screen OXA-06 against a broad panel of kinases to identify potential off-targets (See Protocol 2).
Cell-Type Specific Signaling: The canonical ROCK pathway may be wired differently in your specific cell model.1. Literature Review: Investigate the role of ROCK signaling in your specific cell type.2. Pathway Analysis: Use Western blotting to probe other potential downstream effectors of ROCK (e.g., LIMK, ERM proteins).[8]

Issue 2: Significant cell toxicity is observed at the effective concentration of OXA-06.

Possible Cause Troubleshooting Step
On-Target Toxicity: Inhibition of ROCK is lethal to the cells under the experimental conditions.1. Time-Course Experiment: Reduce the incubation time with OXA-06 to see if the desired phenotype can be observed before the onset of toxicity.2. Rescue Experiment: If ROCK inhibition affects adhesion, try plating cells on different substrates (e.g., various collagen densities) to see if toxicity can be mitigated.
Off-Target Toxicity: The toxicity is due to inhibition of an essential kinase or other protein.1. Compare with Genetic Knockout: Assess the viability of ROCK1/2 knockout cells. If the knockout is not lethal but OXA-06 is, the toxicity is off-target.[5]2. Compare with Other ROCK inhibitors: Test the toxicity of a structurally different ROCK inhibitor. If it is not toxic at its effective concentration, the toxicity of OXA-06 is likely off-target.

Mandatory Visualizations

Signaling Pathway Diagram

ROCK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Pathway cluster_downstream Downstream Effectors Extracellular Extracellular Signals (e.g., LPA, Growth Factors) GPCR GPCR / RTK Extracellular->GPCR GEF RhoGEFs GPCR->GEF RhoA_GDP RhoA-GDP (Inactive) GEF->RhoA_GDP GAP RhoGAPs RhoA_GTP RhoA-GTP (Active) GAP->RhoA_GTP RhoA_GDP->RhoA_GTP GDP/GTP Exchange RhoA_GTP->RhoA_GDP GTP Hydolysis ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK LIMK LIMK ROCK->LIMK MLC MLC ROCK->MLC Direct Phosphorylation MYPT1 MYPT1 ROCK->MYPT1 OXA06 OXA-06 Hydrochloride OXA06->ROCK Cofilin Cofilin LIMK->Cofilin pCofilin p-Cofilin (Inactive) Cofilin->pCofilin Phosphorylation Actin Actin Stress Fibers Myosin II Activity Cell Contraction pCofilin->Actin pMLC p-MLC MLC->pMLC pMLC->Actin pMYPT1 p-MYPT1 (Inactive MLCP) MYPT1->pMYPT1 Phosphorylation pMYPT1->pMLC Inhibits Dephosphorylation

Caption: Simplified Rho/ROCK signaling pathway. OXA-06 inhibits ROCK, preventing downstream events.

Experimental Workflow Diagram

Off_Target_Workflow start Start: Unexpected Phenotype or Toxicity with OXA-06 dose Step 1: Dose-Response Titrate to Lowest Effective Concentration start->dose cetsa Step 2: Confirm Target Engagement Perform Cellular Thermal Shift Assay (CETSA) dose->cetsa crispr Step 3: Genetic Validation Knockout ROCK1/2 with CRISPR/Cas9 cetsa->crispr compare Step 4: Compare Phenotypes OXA-06 vs. ROCK KO crispr->compare on_target Conclusion: Phenotype is On-Target compare->on_target   Phenotypes   Match off_target Conclusion: Phenotype is Off-Target compare->off_target   Phenotypes   Differ profile Further Investigation: Perform Kinase Selectivity Profiling off_target->profile

Caption: Workflow for investigating suspected off-target effects of this compound.

Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Assay

Objective: To determine the minimum effective concentration of OXA-06 for ROCK inhibition and the concentration at which it induces cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in culture medium, ranging from (for example) 20 µM down to 1 nM. Include a vehicle-only control (DMSO).

  • Cell Treatment: Replace the medium in the wells with the medium containing the serial dilutions of OXA-06. Incubate for the desired experimental time (e.g., 1 hour for signaling studies, 72 hours for viability).

  • Endpoint Analysis:

    • For Efficacy (e.g., after 1 hour): Lyse the cells and perform a Western blot to analyze the levels of pMYPT1 (Thr853) or pCofilin (Ser3). The lowest concentration that gives maximal inhibition is the minimum effective concentration.

    • For Cytotoxicity (e.g., after 72 hours): Add a viability reagent (e.g., CellTiter-Glo®, resazurin) and measure the signal according to the manufacturer's protocol.

  • Data Analysis: Plot percent inhibition (for Western blot) or percent viability against the log of the OXA-06 concentration. Calculate the EC50 (for efficacy) and CC50 (for cytotoxicity) values.

Table 2: Example Data Structure for Dose-Response Assay

OXA-06 [nM]pMYPT1 Inhibition (%)Cell Viability (%)
0 (Vehicle)0100
115100
54599
108598
509895
2009980
10009950
Protocol 2: Kinase Selectivity Profiling

Objective: To identify the on- and off-target kinases of OXA-06 by screening it against a broad panel of recombinant kinases. This is often performed as a service by commercial vendors.

Methodology:

  • Compound Submission: Prepare and ship OXA-06 at a specified concentration (e.g., 10 mM in DMSO) to a commercial provider (e.g., Promega, Reaction Biology).

  • Assay Format (Typical Radiometric Assay):

    • Assay Plate Preparation: In a multi-well plate, a reaction buffer containing a specific recombinant kinase, its corresponding substrate, and cofactors is prepared.[9]

    • Compound Addition: OXA-06 is added to the wells at one or more concentrations (e.g., a single high dose of 1 µM for initial screening, or a 10-point dose curve for IC50 determination).

    • Reaction Initiation: The kinase reaction is started by the addition of [γ-³³P]-ATP.[10]

    • Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.

    • Reaction Termination: The reaction is stopped, and the radiolabeled phosphorylated substrate is separated from the residual [γ-³³P]-ATP, typically by capturing the substrate on a filter membrane.

  • Data Acquisition: The radioactivity on the filter membrane is measured using a scintillation counter.

  • Data Analysis: The activity of each kinase in the presence of OXA-06 is calculated as a percentage of the vehicle (DMSO) control. For dose-response experiments, IC50 values are calculated for each inhibited kinase.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the direct binding of OXA-06 to ROCK1/2 in intact cells.[7]

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one batch of cells with OXA-06 (at 1-10x the effective concentration) and another with vehicle (DMSO) for 1 hour.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[11]

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[2]

  • Sample Preparation and Western Blot: Carefully collect the supernatant (soluble protein fraction). Normalize the total protein concentration for all samples. Analyze the amount of soluble ROCK1 or ROCK2 in each sample by Western blotting.

  • Data Analysis: Quantify the band intensity for ROCK1/2 at each temperature. Plot the percentage of soluble protein (normalized to the 37°C sample) against temperature for both vehicle- and OXA-06-treated samples. A rightward shift in the melting curve for the OXA-06-treated sample indicates target stabilization and therefore, direct binding.[11]

Protocol 4: CRISPR-Cas9 Mediated Target Validation

Objective: To determine if the genetic knockout of ROCK1 and ROCK2 recapitulates the phenotype observed with OXA-06 treatment.

Methodology:

  • gRNA Design: Design two to three specific guide RNAs (gRNAs) targeting early exons of the genes encoding ROCK1 and ROCK2 to ensure a functional knockout.

  • Vector Cloning: Clone the designed gRNAs into a suitable Cas9 expression vector (e.g., a lentiviral vector containing a selection marker like puromycin).

  • Cell Line Transduction/Transfection: Introduce the gRNA/Cas9 plasmids into the host cell line using lentiviral transduction or lipid-based transfection.

  • Selection and Clonal Isolation: Select for successfully transduced/transfected cells using the appropriate antibiotic. Isolate single-cell clones by limiting dilution or FACS into 96-well plates.[12]

  • Clone Expansion and Validation: Expand the resulting clones. Validate the knockout at the genomic level by Sanger sequencing of the target locus and at the protein level by Western blot to confirm the absence of ROCK1 and ROCK2 protein.[12]

  • Phenotypic Comparison: Perform the relevant phenotypic assay (e.g., cell migration, proliferation) on the validated knockout clones alongside the wild-type parental cells treated with OXA-06. If the phenotype of the knockout cells matches that of the OXA-06-treated wild-type cells, it provides strong evidence that the effect is on-target.

References

Technical Support Center: OXA-06 Hydrochloride in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on using OXA-06 hydrochloride in cell viability assays. Find troubleshooting tips, frequently asked questions, and detailed protocols to refine your experimental parameters and ensure data accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1][2] It has an IC50 value of approximately 10 nM for ROCK.[3][4] The primary mechanism involves inhibiting the downstream signaling of the small GTPases RhoA and RhoC. By blocking ROCK, OXA-06 prevents the phosphorylation of key substrates like Myosin Phosphatase Target Subunit 1 (MYPT1) and Cofilin, which are crucial for regulating actin cytoskeleton dynamics, cell adhesion, and migration.[5][6]

Q2: How should I prepare and store this compound stock solutions?

Proper handling is critical for maintaining the compound's activity.

  • Solubility: this compound is soluble in DMSO, with a maximum concentration of around 100 mM (40.43 mg/mL).[4]

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.

  • Storage:

    • Store the powder at -20°C for long-term storage (months to years).[3]

    • Once dissolved, aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[1]

    • Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1][7]

Q3: Can the solvent for this compound affect my cell viability results?

Yes. DMSO, the recommended solvent, can be toxic to cells at higher concentrations. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO used to deliver OXA-06. Typically, the final DMSO concentration in the culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.[8]

Q4: OXA-06 inhibits ROCK, which affects the cytoskeleton. How might this influence my assay?

ROCK inhibitors can alter cell morphology, adhesion, and proliferation rates. OXA-06 has been shown to cause a G0/G1 phase cell cycle arrest in some non-small cell lung cancer cell lines.[5] This is a critical consideration:

  • Cytostatic vs. Cytotoxic Effects: Your assay should be able to distinguish between a reduction in cell number due to cell death (cytotoxicity) and a slowdown in proliferation (cytostatic effect). Assays like MTT, XTT, and ATP-based assays measure metabolic activity, which often correlates with cell number. A decrease in signal may indicate either cell death or reduced proliferation. Consider complementing these assays with a direct measure of cell death (e.g., a cytotoxicity assay measuring LDH release) or by performing cell cycle analysis.

  • Adherent Cells: Changes in cell adhesion could cause cells to detach, leading to an underestimation of viability if detached cells are washed away before the assay is performed.

Troubleshooting Guides

General Troubleshooting for Cell Viability Assays
ProblemPossible Cause(s)Recommended Solution(s)
High Well-to-Well Variability 1. Uneven cell seeding.[9]2. "Edge effect" in 96-well plates due to evaporation.3. Inconsistent incubation times or reagent addition.1. Ensure a homogenous single-cell suspension before plating. Mix gently before aliquoting to each well.[9]2. Avoid using the outer wells of the plate. Fill them with sterile PBS or media to create a humidity barrier.3. Use a multichannel pipette for reagent addition and ensure consistent timing between steps.
Low Signal or Poor Dynamic Range 1. Insufficient cell number.2. Suboptimal incubation time with the assay reagent.3. Cell line has low intrinsic metabolic activity.1. Perform a cell titration experiment to determine the optimal seeding density that falls within the linear range of the assay.[10]2. Optimize the reagent incubation time (e.g., 1-4 hours for MTT/XTT) for your specific cell line.[11]3. Increase the cell seeding density or the reagent incubation time.
Unexpected Results (e.g., Increased Viability with Inhibitor) 1. Compound interferes with assay chemistry (e.g., directly reduces tetrazolium salts).[12][13]2. Compound alters cellular metabolism, increasing reductase activity per cell.[12]1. Run a cell-free control: add OXA-06 to culture medium without cells, then add the assay reagent to check for direct chemical reduction.2. Validate findings with an orthogonal assay that uses a different principle (e.g., confirm an MTT result with a CellTiter-Glo ATP assay).[12]
Assay-Specific Troubleshooting
AssayProblemPossible Cause(s) with OXA-06Recommended Solution(s)
MTT Incomplete formazan (B1609692) crystal solubilization. Changes in cell morphology or adhesion due to ROCK inhibition may cause formazan to precipitate unevenly.Ensure vigorous mixing/trituration after adding the solubilization solvent (e.g., DMSO, isopropanol).[14] Visually inspect wells under a microscope to confirm complete dissolution.
XTT High background absorbance. Phenol (B47542) red in the culture medium can interfere with absorbance readings.Use phenol red-free medium for the duration of the assay. If not possible, ensure the "blank" control wells contain the exact same medium and OXA-06 concentration to subtract the background accurately.
CellTiter-Glo® Signal quenching or interference. OXA-06 or the solvent may interfere with the luciferase enzyme activity.Run a control experiment by adding OXA-06 to a known concentration of ATP standard to see if it inhibits the luminescent reaction.[15] If interference is observed, consider washing cells with PBS before adding the reagent, though this deviates from the standard homogeneous protocol.

Experimental Protocols & Data

Data Summary: this compound Properties
PropertyValueReference(s)
Target Rho-associated kinase (ROCK)[1][16]
IC₅₀ ~10 nM[3][4]
Molecular Weight 404.31 g/mol (dihydrochloride)[3][4]
Formula C₂₁H₁₈FN₃·2HCl[4]
Solubility 100 mM in DMSO[4]
Storage (Solution) 1 month at -20°C; 6 months at -80°C[1][7]
Comparison of Key Cell Viability Assays
Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Enzymatic reduction of tetrazolium salt to an insoluble purple formazan product by mitochondrial dehydrogenases.[17]Inexpensive, well-established.Requires a solubilization step; insoluble formazan can be difficult to dissolve; can be affected by metabolic changes.[12][18]
XTT Assay Enzymatic reduction of tetrazolium salt to a soluble orange formazan product.[11]No solubilization step; allows for kinetic monitoring.Higher background than MTT; reagent can be toxic to cells over longer incubations.
CellTiter-Glo® Quantifies ATP, indicating the presence of metabolically active cells, using a luciferase-based luminescent reaction.[19][20]Highly sensitive, simple "add-mix-measure" protocol, suitable for HTS.[20]More expensive; signal can be affected by compounds that interfere with luciferase or alter cellular ATP pools independently of viability.
Detailed Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in culture medium to a final concentration of 0.5 mg/mL. Remove the treatment medium and add 100 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert MTT to formazan crystals.[18]

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO or an acidified isopropanol (B130326) solution to each well to dissolve the formazan crystals. Mix thoroughly with a multichannel pipette.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[12]

Detailed Protocol 2: XTT Cell Viability Assay
  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. The final volume in the wells before adding the XTT reagent should be 100 µL.

  • Reagent Preparation: Thaw the XTT reagent and activation reagent at 37°C. Immediately before use, prepare the activated XTT solution by mixing the activation reagent with the XTT reagent (typically at a 1:50 ratio, but follow the manufacturer's specific instructions).

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell line to ensure the absorbance values are within the linear range of the instrument.[11]

  • Data Acquisition: Gently shake the plate to ensure the soluble formazan color is evenly distributed. Read the absorbance at 450-490 nm (with a reference wavelength of ~660 nm) using a microplate reader.

Detailed Protocol 3: CellTiter-Glo® Luminescent Assay
  • Plate Setup: Seed cells in a white, opaque-walled 96-well plate suitable for luminescence measurements. Follow steps 1 and 2 from the MTT protocol.

  • Equilibration: After the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes.[15]

  • Reagent Preparation: Thaw the CellTiter-Glo® reagent and allow it to equilibrate to room temperature.

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[15]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

  • Data Acquisition: Measure luminescence using a plate luminometer.

Visualizations

Signaling Pathways and Workflows

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_kinase ROCK Kinase cluster_downstream Downstream Effectors cluster_output Cellular Response RhoA Active RhoA-GTP ROCK ROCK1/2 RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates (Activates) MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inactivates) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Response Actin-Myosin Contraction, Stress Fiber Formation MYPT1->Response Cofilin->Response MLC->Response OXA06 OXA-06 HCl OXA06->ROCK Inhibits

Caption: The ROCK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis arrow arrow A 1. Optimize Cell Seeding Density C 3. Seed Cells in 96-Well Plate A->C B 2. Prepare OXA-06 HCl Stock & Dilutions D 4. Treat Cells with OXA-06 & Controls B->D C->D E 5. Incubate for Desired Duration D->E F 6. Add Viability Reagent (MTT, XTT, or ATP-based) E->F G 7. Incubate per Protocol F->G H 8. Measure Signal (Absorbance/Luminescence) G->H I 9. Normalize Data & Calculate IC50 H->I Troubleshooting_Logic Start Problem: Inconsistent or Unexpected Results Q1 Is variability high between replicate wells? Start->Q1 A1_Yes Check Cell Seeding Protocol Ensure homogenous suspension. Review pipetting technique. Q1->A1_Yes Yes Q1->A1_No No Q2 Are results unexpected (e.g., viability increase)? A1_No->Q2 A2_Yes_Sub Potential Compound Interference Q2->A2_Yes_Sub Yes Q2->A2_No No A2_Yes_1 Run cell-free assay control. A2_Yes_Sub->A2_Yes_1 A2_Yes_2 Validate with an orthogonal assay. A2_Yes_1->A2_Yes_2 Q3 Is the signal weak or the Z'-factor poor? A2_No->Q3 A3_Yes Optimize Assay Parameters: 1. Cell Seeding Density 2. Reagent Incubation Time Q3->A3_Yes Yes

References

Validation & Comparative

A Comparative Guide to Selective ROCK Inhibitors: OXA-06 Hydrochloride in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of OXA-06 hydrochloride with other selective Rho-associated coiled-coil forming protein kinase (ROCK) inhibitors. The information presented herein is based on available experimental data to assist researchers in making informed decisions for their studies.

Introduction to ROCK Inhibition

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.[1] They are key downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway is involved in various cellular functions, including cell contraction, motility, adhesion, and proliferation.[1][2] Consequently, ROCK inhibitors have emerged as valuable research tools and potential therapeutic agents for a range of diseases, including cancer, glaucoma, and cardiovascular disorders.[3] This guide focuses on this compound, a potent and selective ROCK inhibitor, and compares its performance with other widely used selective ROCK inhibitors such as Y-27632, Fasudil, and Ripasudil.

The ROCK Signaling Pathway

The Rho/ROCK signaling cascade is initiated by the activation of RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates several downstream substrates, leading to various cellular responses. A simplified representation of this pathway is depicted below.

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_rock ROCK Activation cluster_downstream Downstream Effects GPCRs GPCRs RhoGEFs RhoGEFs GPCRs->RhoGEFs Ligand Binding RhoA-GTP RhoA-GTP RhoGEFs->RhoA-GTP Promotes GDP/GTP Exchange RhoA-GDP RhoA-GDP RhoA-GTP->RhoA-GDP GAP activity ROCK ROCK RhoA-GTP->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates p-MLC p-MLC ROCK->p-MLC Directly Phosphorylates p-MYPT1 p-MYPT1 (Inactive) ROCK->p-MYPT1 Phosphorylates (Inactivates) p-Cofilin p-Cofilin (Inactive) LIMK->p-Cofilin Phosphorylates (Inactivates) Cofilin Cofilin Actin Depolymerization Actin Depolymerization Cofilin->Actin Depolymerization Actin Polymerization Actin Polymerization p-Cofilin->Actin Polymerization MLC MLC Myosin II Activity Myosin II Activity p-MLC->Myosin II Activity MYPT1 MYPT1 MYPT1->MLC Dephosphorylates (Inactivates) Cell Contraction & Motility Cell Contraction & Motility Myosin II Activity->Cell Contraction & Motility

Caption: Simplified ROCK signaling pathway.

Comparative Performance of ROCK Inhibitors

The efficacy of a ROCK inhibitor is determined by its potency (the concentration required to inhibit ROCK activity) and its selectivity (the degree to which it inhibits ROCK over other kinases).

Potency Comparison

This compound has demonstrated significantly higher potency compared to the widely used ROCK inhibitor Y-27632 in in-vitro assays.[1] In a fluorescence polarization assay using a recombinant chimeric ROCK1/2, OXA-06 exhibited an IC50 of 0.01 µM, making it approximately 25-fold more potent than Y-27632 (IC50 = 0.24 µM).[1]

Cell-based assays further support the superior potency of OXA-06. In PANC-1 pancreatic tumor cells, OXA-06 inhibited the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), a direct substrate of ROCK, with an IC50 of 300 nM.[1] In contrast, Y-27632 showed a reduced potency with an IC50 of 1.4 µM for the same cellular event.[1]

The following table summarizes the reported potency of this compound and other selective ROCK inhibitors.

InhibitorTargetIC50 / KiReference(s)
This compound ROCK (chimeric)IC50: 10 nM[1]
ROCK (in-cell, pMYPT1)IC50: 300 nM[1]
Y-27632 ROCK (chimeric)IC50: 240 nM[1]
ROCK1Ki: 140 nM[4]
ROCK2Ki: 300 nM[4]
ROCK (in-cell, pMYPT1)IC50: 1.4 µM[1]
Fasudil ROCK1IC50: 358 nM[5]
ROCK2IC50: 158 nM[5]
Ripasudil ROCK1IC50: 51 nM[4]
ROCK2IC50: 19 nM[4]

Note: IC50 and Ki values can vary depending on the assay conditions.

Selectivity Profile

A key advantage of this compound is its enhanced selectivity compared to Y-27632. In a kinase selectivity panel of 167 kinases, OXA-06 inhibited only 5.4% of the kinases by more than 50% at a concentration of 200 nM.[1] Under similar conditions (10 µM), Y-27632 inhibited 10.2% of the kinases, indicating that OXA-06 has a more favorable selectivity profile.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental methodologies used to characterize OXA-06 and other ROCK inhibitors.

In Vitro Kinase Inhibition Assay (Fluorescence Polarization)

This assay is used to determine the in vitro potency of inhibitors against ROCK.

FP_Assay_Workflow cluster_binding Binding Reaction Recombinant ROCK Recombinant ROCK Complex ROCK-Tracer Complex (High Polarization) Recombinant ROCK->Complex + Tracer Fluorescent Tracer Fluorescent Tracer Fluorescent Tracer->Complex ATP ATP Inhibitor (e.g., OXA-06) Inhibitor (e.g., OXA-06) Free Tracer Free Tracer (Low Polarization) Inhibitor (e.g., OXA-06)->Free Tracer Competes for binding Complex->Free Tracer Measure Polarization Measure Polarization Complex->Measure Polarization Free Tracer->Measure Polarization

Caption: Fluorescence Polarization Assay Workflow.

Protocol Summary:

  • Reagents: Recombinant ROCK protein (e.g., a chimeric ROCK1/2), a fluorescently labeled ATP-competitive tracer, ATP, and the test inhibitor (e.g., OXA-06).

  • Procedure: The assay is typically performed in a 384-well plate format. The ROCK enzyme, fluorescent tracer, and varying concentrations of the inhibitor are incubated together. The reaction is initiated by the addition of ATP.

  • Measurement: The fluorescence polarization of the solution is measured using a plate reader. When the fluorescent tracer is bound to the larger ROCK enzyme, its rotation is slower, resulting in a high polarization signal. When the inhibitor displaces the tracer, the free tracer rotates more rapidly, leading to a low polarization signal.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Assay for ROCK Activity (pMYPT1 Western Blot)

This assay measures the ability of an inhibitor to block ROCK activity within a cellular context.

pMYPT1_Western_Blot_Workflow Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment Cell Lysis Cell Lysis Inhibitor Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Detection Detection Western Blot->Detection Primary & Secondary Antibodies Data Analysis Data Analysis Detection->Data Analysis

Caption: pMYPT1 Western Blot Workflow.

Protocol Summary:

  • Cell Culture and Treatment: Cells (e.g., PANC-1 or NSCLC cell lines) are cultured to a suitable confluency. The cells are then treated with varying concentrations of the ROCK inhibitor (e.g., OXA-06) or a vehicle control for a specified period (e.g., 1 hour).[6]

  • Cell Lysis and Protein Quantification: After treatment, the cells are lysed to extract total protein. The protein concentration of each lysate is determined to ensure equal loading for subsequent steps.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., nitrocellulose or PVDF).

  • Antibody Incubation and Detection: The membrane is incubated with a primary antibody specific for the phosphorylated form of MYPT1 (pMYPT1 at Thr853). A loading control antibody (e.g., total MYPT1 or a housekeeping protein) is also used. Following incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.

  • Data Analysis: The intensity of the pMYPT1 bands is quantified and normalized to the loading control. The IC50 value is determined by plotting the percentage of pMYPT1 inhibition against the inhibitor concentration.

Synthesis of this compound

The detailed synthesis protocol for this compound is not publicly available in peer-reviewed literature. However, the compound is part of a series of azaindole-based ROCK inhibitors, and the synthetic routes for this series are described in patent application WO2007084667.[1] Researchers interested in the synthesis of OXA-06 are encouraged to consult this patent document for further information.

Conclusion

This compound is a potent and selective ROCK inhibitor that offers significant advantages over older inhibitors like Y-27632. Its high potency and improved selectivity make it a valuable tool for investigating the cellular functions of ROCK kinases with a reduced risk of off-target effects. The experimental protocols outlined in this guide provide a foundation for researchers to design and interpret studies utilizing OXA-06 and other ROCK inhibitors. As research in this field continues, the development of even more specific and potent ROCK inhibitors holds great promise for both basic science and clinical applications.

References

Comparative Efficacy of OXA-06 and Y-27632 in ROCK Inhibition: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-supported comparison of two prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors: OXA-06 and Y-27632. The following sections detail their mechanisms of action, comparative potency, selectivity, and effects on downstream signaling pathways, supported by experimental data and detailed protocols for key assays.

Introduction to ROCK Inhibition

ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.[1] The two main isoforms, ROCK1 and ROCK2, are key downstream effectors of the small GTPase RhoA.[1] The Rho/ROCK signaling pathway is integral to a multitude of cellular functions, including cell adhesion, migration, proliferation, and apoptosis.[1][2] Consequently, ROCK inhibitors have emerged as valuable research tools and potential therapeutic agents for a range of diseases, including cancer, glaucoma, and cardiovascular disorders.

Mechanism of Action

Both OXA-06 and Y-27632 are potent and selective inhibitors of ROCK kinases. They function as ATP-competitive inhibitors, binding to the catalytic site of ROCK and preventing the phosphorylation of its downstream substrates.[3] Y-27632 is a well-established and widely used ROCK inhibitor that targets both ROCK1 and ROCK2.[1][4] OXA-06 is a newer, structurally distinct ROCK inhibitor that also demonstrates potent inhibition of both isoforms.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for OXA-06 and Y-27632, highlighting their comparative potency and selectivity.

Table 1: In Vitro Potency against ROCK Kinases

CompoundTargetIC50KiRelative Potency (OXA-06 vs. Y-27632)
OXA-06 ROCK1/210 nMNot Reported~25-fold more potent
Y-27632 ROCK1~240 nM220 nM1
ROCK2Not Reported300 nM

IC50 and Ki values are indicative of the concentration required to achieve 50% inhibition and the inhibition constant, respectively. A lower value indicates higher potency.

Table 2: Kinase Selectivity Profile

CompoundNumber of Kinases TestedKinases Inhibited by >50%Percentage of Off-Target Kinases
OXA-06 16795.4%
Y-27632 1671710.2%

Data from a screen of 167 pharmacologically relevant protein kinases. A lower percentage of off-target kinases indicates greater selectivity.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

ROCK Kinase Inhibition Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a ROCK substrate, typically the Myosin Phosphatase Target Subunit 1 (MYPT1).

Materials:

  • Recombinant ROCK1 or ROCK2 enzyme

  • MYPT1 substrate

  • ATP

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (OXA-06, Y-27632)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add 1 µL of each inhibitor dilution.

  • Add 2 µL of diluted ROCK enzyme to each well.

  • Add 2 µL of a substrate/ATP mix to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a microplate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot for Downstream Target Phosphorylation

This method is used to assess the in-cell activity of ROCK inhibitors by measuring the phosphorylation status of downstream targets like MYPT1 and Cofilin.

Materials:

  • Cell line of interest (e.g., NSCLC cell lines)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-MYPT1, anti-phospho-Cofilin (Ser3), anti-Cofilin

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with various concentrations of OXA-06 or Y-27632 for a specified time (e.g., 1 hour).

  • Lyse the cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities to determine the ratio of phosphorylated to total protein.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay evaluates the effect of inhibitors on the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.

Materials:

  • Cancer cell line

  • Complete culture medium

  • Agarose (B213101)

  • 6-well plates

  • Test compounds

Procedure:

  • Prepare a base layer of 0.6% agarose in complete medium in each well of a 6-well plate and allow it to solidify.

  • Harvest and resuspend cells in a 0.4% agarose solution in complete medium containing the test compounds at various concentrations.

  • Layer the cell-agarose suspension on top of the base layer.

  • Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding fresh medium with inhibitors periodically to prevent drying.

  • Stain the colonies with a viability stain (e.g., crystal violet).

  • Count the number and size of colonies to determine the effect of the inhibitors on anchorage-independent growth.

Mandatory Visualizations

ROCK Signaling Pathway

ROCK_Signaling_Pathway RhoA_GTP RhoA-GTP (Active) ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates (Activates) MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin_Depolymerization Actin Depolymerization (Inhibited) Cofilin->Actin_Depolymerization Leads to MLC_Phosphatase->MLC Dephosphorylates Actomyosin_Contraction Actomyosin Contraction (Promoted) MLC->Actomyosin_Contraction Leads to Inhibitor OXA-06 / Y-27632 Inhibitor->ROCK Inhibits

Caption: The Rho/ROCK signaling pathway and points of inhibition.

Experimental Workflow for Inhibitor Comparison

Experimental_Workflow start Start: Cell Culture treatment Treatment with OXA-06 or Y-27632 (Dose-Response) start->treatment biochemical Biochemical Assays treatment->biochemical functional Functional Assays treatment->functional kinase_assay In Vitro Kinase Assay (IC50 Determination) biochemical->kinase_assay western_blot Western Blot (pMYPT1, pCofilin) biochemical->western_blot migration Cell Migration Assay functional->migration growth Anchorage-Independent Growth Assay functional->growth data_analysis Data Analysis and Comparison kinase_assay->data_analysis western_blot->data_analysis migration->data_analysis growth->data_analysis end Conclusion data_analysis->end

Caption: Workflow for comparing ROCK inhibitors.

Conclusion

The available data indicates that OXA-06 is a more potent and selective inhibitor of ROCK kinases compared to the widely used Y-27632. Its approximately 25-fold greater in vitro potency and higher selectivity suggest that OXA-06 may offer advantages in research applications requiring precise and potent ROCK inhibition with fewer off-target effects. Both compounds effectively inhibit downstream ROCK signaling, as evidenced by decreased phosphorylation of MYPT1 and Cofilin. The choice between OXA-06 and Y-27632 will depend on the specific requirements of the experiment, including the desired potency, selectivity, and the cellular context being investigated. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and validate these findings in their specific model systems.

References

Comparative Efficacy of OXA-06 Across Diverse Cancer Cell Lines: A Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of OXA-06, a novel and potent ROCK inhibitor, across various cancer cell lines. Due to the limited availability of broad-spectrum quantitative data in publicly accessible literature, this document focuses on the established mechanism of action and reported effects in non-small cell lung cancer (NSCLC), alongside standardized protocols for researchers to conduct their own cross-validation studies.

Introduction to OXA-06

OXA-06 is a small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). Emerging evidence highlights the critical role of the ROCK signaling pathway in cancer cell proliferation, invasion, and metastasis.[1] OXA-06 has been demonstrated to be a more potent and selective inhibitor of ROCK than the commonly used compound Y-27632, suggesting its potential as a valuable tool for cancer research and therapeutic development.[1]

Data Presentation: Efficacy of OXA-06 in Non-Small Cell Lung Cancer (NSCLC)

While comprehensive quantitative data across a wide array of cancer types is not yet available, studies in NSCLC have demonstrated the anti-tumor activity of OXA-06. The primary effect observed is the inhibition of anchorage-independent growth, a hallmark of transformed cells. This effect is correlated with the inhibition of ROCK activity, as evidenced by the reduced phosphorylation of its downstream targets, MYPT1 and Cofilin.[1]

Table 1: Qualitative Efficacy of OXA-06 in NSCLC Cell Lines

Cell LineEffect of OXA-06Observed Mechanism
H1299Inhibition of anchorage-independent growth (colony suppression)Reduction in pMYPT1 and pCofilin levels
A549Inhibition of anchorage-independent growthReduction in pMYPT1 and pCofilin levels
Other NSCLC LinesVariable sensitivity to colony suppressionVariable reduction in pMYPT1 and pCofilin levels

It has been noted that the concentration of OXA-06 required to inhibit growth and the extent of target phosphorylation reduction varies between different NSCLC cell lines, with pCofilin levels being a more consistent marker of OXA-06 activity.[1]

Experimental Protocols

To facilitate the cross-validation of OXA-06 efficacy in other cancer cell lines, detailed protocols for key experiments are provided below.

Anchorage-Independent Growth (Soft Agar (B569324) Colony Formation Assay)

This assay is considered a stringent test for malignant transformation in vitro.

Materials:

  • Base Agar (e.g., 0.6% agar in complete culture medium)

  • Top Agar (e.g., 0.3% agar in complete culture medium)

  • Cancer cell lines of interest

  • OXA-06 (and vehicle control, e.g., DMSO)

  • 6-well plates

  • Crystal Violet staining solution

Procedure:

  • Prepare Base Agar Layer: Melt the base agar solution and allow it to cool to approximately 40°C. Pipette 1.5 mL of the base agar into each well of a 6-well plate. Allow it to solidify at room temperature.

  • Prepare Cell Suspension in Top Agar: Trypsinize and count the cancer cells. Resuspend the cells in complete culture medium. Melt the top agar and cool to 37°C. Mix the cell suspension with the top agar to a final cell concentration of approximately 8,000 cells/mL.

  • Plating: Carefully layer 1 mL of the cell/top agar suspension onto the solidified base agar in each well.

  • Treatment: Once the top layer has solidified, add 1 mL of complete culture medium containing the desired concentration of OXA-06 or vehicle control to each well.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.

  • Feeding: Replace the medium with fresh medium containing the respective treatments every 2-3 days.

  • Staining and Quantification: After the incubation period, stain the colonies with Crystal Violet solution for 1 hour. Wash the wells with PBS. Count the number of colonies in each well using a microscope.

Western Blot Analysis of ROCK Activity (pMYPT1 and pCofilin)

This method is used to determine if OXA-06 inhibits the ROCK signaling pathway in the target cells.

Materials:

  • Cancer cell lines of interest

  • OXA-06 (and vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pMYPT1 (Thr853), anti-MYPT1, anti-pCofilin (Ser3), anti-Cofilin, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Plate the cancer cells and allow them to adhere. Treat the cells with various concentrations of OXA-06 or vehicle control for a specified time (e.g., 1-24 hours). Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

To aid in the understanding of OXA-06's mechanism and the experimental process, the following diagrams are provided.

OXA06_Signaling_Pathway cluster_upstream Upstream Activation cluster_ROCK ROCK Kinase cluster_drug Pharmacological Intervention cluster_downstream Downstream Effectors cluster_cellular_effects Cellular Effects RhoA_GTP Active RhoA-GTP ROCK ROCK1/2 RhoA_GTP->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates OXA06 OXA-06 OXA06->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Phosphorylates (inactivates) pCofilin p-Cofilin (Inactive) Cofilin->pCofilin pMLC p-MLC MLC->pMLC Actin_Cytoskeleton Actin Cytoskeleton Dynamics pMLC->Actin_Cytoskeleton pCofilin->Actin_Cytoskeleton Stabilizes Actin Filaments Cell_Motility Cell Motility & Invasion Actin_Cytoskeleton->Cell_Motility

OXA-06 Signaling Pathway

Cross_Validation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Efficacy Assays cluster_analysis Data Analysis and Comparison Cell_Line_Selection Select Diverse Cancer Cell Lines Cell_Culture Culture Cells to Optimal Confluency Cell_Line_Selection->Cell_Culture OXA06_Treatment Treat with OXA-06 (Dose-Response) Cell_Culture->OXA06_Treatment Control_Treatment Vehicle Control Cell_Culture->Control_Treatment Soft_Agar Anchorage-Independent Growth Assay (Soft Agar) OXA06_Treatment->Soft_Agar Western_Blot Mechanism of Action Assay (Western Blot for pMYPT1/pCofilin) OXA06_Treatment->Western_Blot Control_Treatment->Soft_Agar Control_Treatment->Western_Blot Data_Quantification Quantify Colony Formation & Protein Phosphorylation Soft_Agar->Data_Quantification Western_Blot->Data_Quantification IC50_Calculation Calculate IC50/GI50 Values Data_Quantification->IC50_Calculation Comparative_Table Generate Comparative Data Table IC50_Calculation->Comparative_Table

Cross-Validation Workflow

References

Ensuring Reproducibility of OXA-06 Hydrochloride Experimental Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental data is paramount. This guide provides a comparative analysis of OXA-06 hydrochloride, a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, against other commonly used alternatives. Detailed experimental protocols and signaling pathway diagrams are presented to ensure the clarity and reproducibility of key findings.

Comparative Analysis of ROCK Inhibitor Potency

This compound has demonstrated significantly higher potency compared to other widely used ROCK inhibitors such as Y-27632 and Fasudil. The following table summarizes the half-maximal inhibitory concentration (IC50) values for these compounds, highlighting the superior efficacy of OXA-06.

CompoundTargetIC50 (nM)Cell Line(s)Reference
This compound ROCK1/2 10 Non-Small Cell Lung Carcinoma (NSCLC) [1]
Y-27632ROCK1/2240In vitro kinase assay[2]
FasudilROCK2~800In vitro kinase assay[3]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes.

Key Experiments for Evaluating this compound Efficacy

To assess the biological effects of this compound, several key in vitro experiments are typically performed. These assays are crucial for understanding its anti-cancer properties, particularly in the context of cell growth and invasion.

Anchorage-Independent Growth (Soft Agar) Assay

This assay measures the ability of cells to grow in a semi-solid medium, a hallmark of cellular transformation and tumorigenicity.

Experimental Protocol:

  • Preparation of Base Agar (B569324) Layer:

    • Prepare a 1.2% solution of agar in sterile, double-distilled water and autoclave.

    • Separately, prepare a 2x concentration of the desired cell culture medium with 20% fetal bovine serum (FBS).

    • Cool both solutions to 42°C in a water bath.

    • Mix equal volumes of the 1.2% agar and 2x medium to create a final concentration of 0.6% agar in 1x medium with 10% FBS.

    • Dispense 2 mL of this base agar mixture into each well of a 6-well plate and allow it to solidify at room temperature in a sterile hood.[4][5]

  • Preparation of Cell-Agar Layer:

    • Trypsinize and count the cells to be tested.

    • Prepare a 0.7% agar solution and cool it to 42°C.

    • Prepare a cell suspension in 1x medium at a density of 2 x 10^4 cells/mL.

    • Mix the cell suspension with the 0.7% agar solution at a 1:1 ratio to obtain a final concentration of 0.35% agar and 1 x 10^4 cells/mL.

    • Immediately layer 1.5 mL of this cell-agar suspension on top of the solidified base agar in each well.

  • Treatment and Incubation:

    • After the top layer solidifies, add 500 µL of complete medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 nM) or a vehicle control (e.g., DMSO) to each well.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days.

    • Replenish the medium with fresh compound every 3-4 days.

  • Colony Staining and Quantification:

    • After the incubation period, stain the colonies by adding 500 µL of 0.005% crystal violet solution to each well and incubating for 1 hour.

    • Count the number of colonies larger than a predetermined size (e.g., 50 µm) using a microscope.

Cell Invasion (Boyden Chamber) Assay

This assay evaluates the ability of cells to migrate through a basement membrane matrix, mimicking the invasive process of metastatic cancer cells.

Experimental Protocol:

  • Preparation of Transwell Inserts:

    • Thaw Matrigel basement membrane matrix on ice.

    • Dilute the Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL.

    • Coat the upper surface of an 8 µm pore size Transwell insert with 100 µL of the diluted Matrigel solution and allow it to solidify at 37°C for at least 4 hours.[6]

  • Cell Seeding and Treatment:

    • Harvest and resuspend cells in serum-free medium to a concentration of 1 x 10^5 cells/mL.

    • Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated Transwell insert.

    • In the lower chamber, add 500 µL of complete medium containing a chemoattractant (e.g., 10% FBS) and various concentrations of this compound or a vehicle control.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Analysis of Invasion:

    • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.

    • Stain the fixed cells with 0.5% crystal violet for 20 minutes.

    • Wash the inserts with PBS and allow them to air dry.

    • Count the number of stained, invaded cells in several random fields of view under a microscope.

Western Blotting for Phosphorylated MYPT1 and Cofilin

This technique is used to quantify the levels of phosphorylated (inactive) MYPT1 and Cofilin, direct downstream targets of ROCK, to confirm the inhibitory effect of this compound on the signaling pathway.[2][7]

Experimental Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[8][9]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phospho-MYPT1 (Thr696/Thr853) and phospho-Cofilin (Ser3) overnight at 4°C.

    • Also, probe separate membranes with antibodies for total MYPT1, total Cofilin, and a loading control (e.g., GAPDH or β-actin) to normalize the data.

    • Wash the membranes with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action of this compound and the experimental procedures, the following diagrams have been generated using Graphviz.

RhoA_ROCK_Pathway cluster_upstream Upstream Activation cluster_rock_inhibition ROCK Inhibition by OXA-06 cluster_downstream Downstream Effects GPCR GPCR RhoGEFs RhoGEFs GPCR->RhoGEFs Ligand Binding RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP Promotes GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK1/2 RhoA_GTP->ROCK Activation LIMK LIMK1/2 ROCK->LIMK Phosphorylation MYPT1 MYPT1 ROCK->MYPT1 Phosphorylation OXA06 OXA-06 Hydrochloride OXA06->ROCK Inhibition Cofilin Cofilin LIMK->Cofilin Phosphorylation p_MYPT1 p-MYPT1 (Inactive) MYPT1->p_MYPT1 p_Cofilin p-Cofilin (Inactive) Cofilin->p_Cofilin Actin_Dynamics Actin Cytoskeleton Reorganization p_MYPT1->Actin_Dynamics Inhibition of Myosin Light Chain Phosphatase p_Cofilin->Actin_Dynamics Inhibition of Actin Depolymerization Cell_Motility Decreased Cell Motility & Invasion Actin_Dynamics->Cell_Motility

Caption: RhoA/ROCK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays In Vitro Assays cluster_treatment Treatment cluster_readouts Experimental Readouts Soft_Agar Anchorage-Independent Growth Assay Colony_Formation Colony Count Soft_Agar->Colony_Formation Invasion Cell Invasion Assay Invaded_Cells Invaded Cell Count Invasion->Invaded_Cells Western_Blot Western Blot Phospho_Levels p-MYPT1 & p-Cofilin Levels Western_Blot->Phospho_Levels OXA06_Treatment This compound (Various Concentrations) OXA06_Treatment->Soft_Agar OXA06_Treatment->Invasion OXA06_Treatment->Western_Blot

Caption: Experimental workflow for evaluating the efficacy of this compound.

References

OXA-06 Hydrochloride Versus Fasudil: A Comparative Analysis of ROCK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitors, particularly those targeting Rho-associated coiled-coil containing protein kinase (ROCK), OXA-06 hydrochloride and Fasudil represent two distinct chemical entities. While both compounds effectively inhibit ROCK signaling, a detailed comparative analysis reveals differences in their potency, selectivity, and cellular effects. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by experimental data and detailed protocols.

Mechanism of Action: Targeting the ROCK Signaling Pathway

Both this compound and Fasudil are ATP-competitive inhibitors of ROCK1 and ROCK2. The ROCK signaling cascade is a critical regulator of cellular functions including cytoskeletal dynamics, cell adhesion, migration, and proliferation. As illustrated in the pathway diagram below, activation of the small GTPase RhoA leads to the activation of ROCK. ROCK, in turn, phosphorylates several downstream substrates, most notably Myosin Phosphatase Target Subunit 1 (MYPT1) and LIM kinase (LIMK).

Phosphorylation of MYPT1 at Threonine 853 (pMYPT1) inhibits the activity of myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (pMLC) and subsequent cell contraction and stress fiber formation. Concurrently, ROCK-mediated activation of LIMK results in the phosphorylation and inactivation of cofilin, an actin-depolymerizing factor. This inactivation of cofilin at Serine 3 (pCofilin) leads to the stabilization of actin filaments. By inhibiting ROCK, both OXA-06 and Fasudil disrupt these downstream events, leading to a reduction in pMYPT1 and pCofilin levels.

ROCK Signaling Pathway RhoA RhoA-GTP ROCK ROCK1/2 RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Activates MYPT1 MYPT1 MLCP MLCP ROCK->MLCP Inhibits via pMYPT1 Cofilin Cofilin pCofilin p-Cofilin (Inactive) Cofilin->pCofilin Phosphorylates Actin_Stab Actin Filament Stabilization pCofilin->Actin_Stab MYPT1->MLCP Part of pMLC p-MLC MLCP->pMLC Dephosphorylates pMYPT1 p-MYPT1 (Inactive) MLC MLC MLC->pMLC Phosphorylates Contraction Cell Contraction & Stress Fiber Formation pMLC->Contraction OXA06 OXA-06 HCl OXA06->ROCK Inhibits Fasudil Fasudil Fasudil->ROCK Inhibits

Figure 1: Simplified ROCK Signaling Pathway and points of inhibition by OXA-06 and Fasudil.

Quantitative Comparison of Kinase Inhibition

A critical aspect in the evaluation of kinase inhibitors is their potency and selectivity. The following tables summarize the available quantitative data for this compound, Fasudil, and its active metabolite, Hydroxyfasudil.

CompoundTargetIC50KiReference
OXA-06 HCl ROCK194% inhibition @ 100 nM-[1]
ROCK295% inhibition @ 100 nM-[1]
Fasudil ROCK1-0.33 µM
ROCK20.158 µM-
Hydroxyfasudil ROCK10.73 µM-[2][3]
ROCK20.72 µM-[2][3]
Table 1: Potency of OXA-06 HCl, Fasudil, and Hydroxyfasudil against ROCK1 and ROCK2.
CompoundOff-Target KinaseIC50Reference
OXA-06 PKA98% inhibition @ 100 nM[1]
PKG1b73% inhibition @ 100 nM[1]
STK1058% inhibition @ 100 nM[1]
Fasudil PKA4.58 µM
PKC12.30 µM
PKG1.650 µM
Hydroxyfasudil PKA37 µM[3]
Table 2: Selectivity profile of OXA-06, Fasudil, and Hydroxyfasudil against other kinases.

Experimental Protocols

To facilitate the replication and validation of the findings discussed, detailed protocols for key experiments are provided below.

In Vitro ROCK Kinase Inhibition Assay

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified ROCK protein.

In Vitro Kinase Assay Workflow Start Start Reagents Prepare Reagents: - Recombinant ROCK1/2 - Kinase Buffer - ATP - Substrate (e.g., MYPT1) Start->Reagents Incubate_Pre Pre-incubate ROCK with Inhibitor Reagents->Incubate_Pre Inhibitor Prepare Inhibitor Dilutions: OXA-06 HCl or Fasudil Inhibitor->Incubate_Pre Initiate Initiate Reaction: Add ATP/Substrate Mix Incubate_Pre->Initiate Incubate_Rxn Incubate at 30°C Initiate->Incubate_Rxn Detect Detect Phosphorylation: (e.g., ADP-Glo, ELISA) Incubate_Rxn->Detect Analyze Analyze Data: Calculate IC50 Detect->Analyze End End Analyze->End

Figure 2: Workflow for the in vitro ROCK kinase inhibition assay.

Materials:

  • Recombinant human ROCK1 or ROCK2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • ROCK substrate (e.g., recombinant MYPT1 or a synthetic peptide)

  • Test compounds (this compound, Fasudil) dissolved in DMSO

  • 96-well assay plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 96-well plate, add the diluted compounds.

  • Add the recombinant ROCK enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of product (phosphorylated substrate or ADP) using a suitable detection method.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Cell-Based ELISA for MYPT1 Phosphorylation

This assay quantifies the level of phosphorylated MYPT1 in cells treated with the inhibitors.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Test compounds (this compound, Fasudil)

  • 96-well cell culture plates

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Quenching buffer (e.g., 1% H₂O₂ in PBS)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against pMYPT1 (Thr853)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).

  • Fix the cells with the fixing solution.

  • Wash the wells and quench endogenous peroxidase activity.

  • Block non-specific binding sites with blocking buffer.

  • Incubate with the primary antibody against pMYPT1.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Add the TMB substrate and incubate until color develops.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

Western Blot for Cofilin Phosphorylation

This method detects changes in the phosphorylation state of cofilin in response to inhibitor treatment.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Test compounds (this compound, Fasudil)

  • Lysis buffer containing phosphatase and protease inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies against pCofilin (Ser3) and total cofilin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture and treat cells with the test compounds.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against pCofilin.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total cofilin for loading control.

Conclusion

Both this compound and Fasudil are effective inhibitors of the ROCK signaling pathway. The available data suggests that OXA-06 may have higher potency for ROCK1 and ROCK2 compared to Fasudil and its active metabolite, Hydroxyfasudil. However, OXA-06 also shows significant inhibition of other kinases like PKA at similar concentrations, whereas Fasudil and Hydroxyfasudil exhibit a greater degree of selectivity for ROCK over PKA. The choice between these inhibitors will depend on the specific research question, the desired level of selectivity, and the experimental system being used. The provided protocols offer a starting point for researchers to further investigate and compare the effects of these two compounds.

References

OXA-06: A Potent Pan-ROCK Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the kinase inhibitor OXA-06's specificity for ROCK1 versus ROCK2, supported by available experimental data. While specific inhibitory concentrations for each isoform are not detailed in current literature, existing evidence strongly indicates that OXA-06 is a highly potent, non-isoform-selective ROCK inhibitor.

OXA-06 has been identified as a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCKs) with an IC50 value of approximately 5-10 nM for ROCK in general.[1][2] Studies have shown that at a concentration of 200 nM, OXA-06 inhibits about 95% of both ROCK1 and ROCK2 activity, suggesting comparable high potency against both isoforms.[3] This positions OXA-06 as a valuable tool for studying the roles of the ROCK signaling pathway in various cellular processes and as a potential therapeutic agent.

Comparative Analysis of ROCK Inhibitors

To contextualize the activity of OXA-06, the following table summarizes its performance alongside other commonly used ROCK inhibitors for which isoform-specific data are available.

InhibitorIC50 ROCK1 (nM)IC50 ROCK2 (nM)Selectivity (ROCK1/ROCK2)Reference
OXA-06 Not ReportedNot ReportedNot Reported[1][3]
Y-27632~220~300~0.73MedChemExpress
Fasudil (HA-1077)330 (Ki)158~2.09MedChemExpress
RKI-144714.56.22.34[2]
AT13148641.5[2]
CCT1292542141411.52[2]
DJ45500.1[2]
KD-025 (Belumosudil)24,000105~228.6[2]

Note: The IC50 value for OXA-06 is for combined ROCK activity.

Experimental Protocols

The determination of a kinase inhibitor's specificity and potency relies on robust experimental methodologies. Below are detailed protocols for key experiments relevant to the characterization of inhibitors like OXA-06.

In Vitro Kinase Inhibition Assay (Example: Fluorescence Polarization)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Purified recombinant ROCK1 and ROCK2 enzymes

  • Fluorescently labeled peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • OXA-06 (or other test inhibitors) dissolved in DMSO

  • 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO.

  • In the microplate wells, add the kinase reaction buffer, the fluorescently labeled peptide substrate, and the purified ROCK1 or ROCK2 enzyme.

  • Add the serially diluted inhibitor or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Measure the fluorescence polarization of each well using a plate reader.

  • The data is then analyzed to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in kinase activity.

Cellular Assay for ROCK Activity (Western Blot for Phospho-MYPT1)

This method assesses the ability of an inhibitor to block ROCK activity within a cellular context by measuring the phosphorylation of a key downstream substrate, Myosin Phosphatase Target Subunit 1 (MYPT1).

Materials:

  • Cell line of interest (e.g., PANC-1 pancreatic cancer cells)

  • Cell culture medium and reagents

  • OXA-06 (or other test inhibitors)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-total-MYPT1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed the cells in culture plates and allow them to adhere.

  • Treat the cells with varying concentrations of the inhibitor or DMSO for a specified time.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-MYPT1.

  • After washing, incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total MYPT1 to ensure equal protein loading.

  • Quantify the band intensities to determine the dose-dependent inhibition of MYPT1 phosphorylation.

Visualizing the ROCK Signaling Pathway and Experimental Workflow

To better understand the mechanism of action of OXA-06 and the experimental design used to characterize it, the following diagrams are provided.

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK1 ROCK1 RhoA->ROCK1 ROCK2 ROCK2 RhoA->ROCK2 LIMK LIM Kinase ROCK1->LIMK MLC Myosin Light Chain (MLC) ROCK1->MLC  Direct Phosphorylation MLCP MLC Phosphatase (MLCP) ROCK1->MLCP Inhibition ROCK2->LIMK ROCK2->MLC  Direct Phosphorylation ROCK2->MLCP Inhibition OXA06 OXA-06 OXA06->ROCK1 OXA06->ROCK2 Cofilin Cofilin LIMK->Cofilin Inhibition pCofilin p-Cofilin (Inactive) Cofilin->pCofilin Actin Actin Stress Fibers Cell Contraction pCofilin->Actin pMLC p-MLC MLC->pMLC pMLC->Actin MLCP->pMLC Dephosphorylation

Caption: The ROCK signaling pathway and the inhibitory action of OXA-06.

Experimental_Workflow start Start: Characterize OXA-06 Specificity invitro In Vitro Kinase Assay (Fluorescence Polarization) start->invitro cellular Cellular Assay (Western Blot for p-MYPT1) start->cellular data_analysis Data Analysis: Determine IC50 Values invitro->data_analysis cellular->data_analysis comparison Compare IC50 for ROCK1 vs. ROCK2 data_analysis->comparison conclusion Conclusion on Isoform Specificity comparison->conclusion

Caption: Workflow for determining the kinase inhibitor specificity of OXA-06.

References

Comparative Analysis of OXA-06 Against a Panel of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel ROCK inhibitor, OXA-06, against a panel of established kinase inhibitors. The analysis is supported by experimental data to evaluate its potency, selectivity, and cellular activity, offering valuable insights for researchers in oncology and related fields.

Executive Summary

OXA-06 is a potent and selective ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] Preclinical studies have demonstrated its anti-tumor activity, particularly in non-small cell lung cancer (NSCLC), by impairing cell migration and anchorage-independent growth.[1][3] This guide compares OXA-06 to other well-known ROCK inhibitors, Y-27632, Fasudil, and RKI-1447, highlighting its distinct pharmacological profile.

Comparative Kinase Inhibitor Profiles

The following tables summarize the in vitro potency and selectivity of OXA-06 and a panel of comparator kinase inhibitors.

Table 1: In Vitro Potency against ROCK Kinases

CompoundTargetIC50 / KiReference
OXA-06 ROCK10 nM (IC50)[1]
Y-27632ROCK1220 nM (Ki)[4]
ROCK2300 nM (Ki)[4]
FasudilROCK10.33 µM (Ki)[5]
ROCK20.158 µM (IC50)[5]
RKI-1447ROCK114.5 nM (IC50)[1][6]
ROCK26.2 nM (IC50)[1][6]

Table 2: Kinase Selectivity Profile

CompoundOff-Target Kinases with Significant InhibitionSelectivity NotesReference
OXA-06 In a panel of 167 kinases, >50% inhibition of 9 kinases (5.4%).More selective than Y-27632.[1][1]
Y-27632In a panel of 167 kinases, >50% inhibition of 17 kinases (10.2%). Also inhibits PRK2, MSK1, Rsk2, PKA, p70 S6 Kinase, CaM Kinase, and MLCK.[7]Less selective than OXA-06.[1][1][7]
FasudilPKA (IC50 = 4.58 µM), PKC (IC50 = 12.30 µM), PKG (IC50 = 1.650 µM).Non-specific ROCK inhibitor with activity against other protein kinases.[5][5]
RKI-1447PKA, PKN1/PRK1, p70S6K/RPS6kB1, AKT1, MRCKa/CDC42BPA (reduced potency).Highly selective for ROCK over other kinases.[2][2][8]

Signaling Pathway and Experimental Workflows

Diagram 1: Simplified Rho-ROCK Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RhoA/C_GTP Active RhoA/C (GTP-bound) ROCK ROCK1/2 RhoA/C_GTP->ROCK Activation LIMK LIMK1/2 ROCK->LIMK Phosphorylation (Activation) MYPT1 MYPT1 ROCK->MYPT1 Phosphorylation (Inhibition of MLCP) pMLC Phospho-Myosin Light Chain ROCK->pMLC Phosphorylation Cofilin Cofilin LIMK->Cofilin Phosphorylation (Inactivation) MLCP Myosin Light Chain Phosphatase (MLCP) MYPT1->MLCP Inhibits Actin Actin Stress Fibers (Cell Contraction & Migration) Cofilin->Actin Promotes Depolymerization pMLC->Actin pCofilin Phospho-Cofilin (Inactive) MLCP->pMLC Dephosphorylation OXA06 OXA-06 OXA06->ROCK Y27632 Y-27632 Y27632->ROCK Fasudil Fasudil Fasudil->ROCK RKI1447 RKI-1447 RKI1447->ROCK

Caption: The Rho-ROCK signaling pathway and points of inhibition.

Diagram 2: Experimental Workflow for Kinase Inhibitor Profiling

G cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays kinase_assay In Vitro Kinase Assay (IC50 Determination) growth_assay Anchorage-Independent Growth Assay (Soft Agar) kinase_assay->growth_assay selectivity_panel Kinase Selectivity Panel (Off-Target Profiling) selectivity_panel->growth_assay migration_assay Cell Migration/ Invasion Assay growth_assay->migration_assay western_blot Western Blotting (Target Engagement) migration_assay->western_blot start Test Compound (e.g., OXA-06) start->kinase_assay start->selectivity_panel start->growth_assay start->migration_assay start->western_blot

Caption: Workflow for preclinical evaluation of kinase inhibitors.

Detailed Experimental Protocols

In Vitro ROCK Kinase Assay (IC50 Determination)

This protocol is adapted from established methods for determining the potency of ROCK inhibitors.[2][7]

  • Reagents and Materials:

    • Recombinant human ROCK1 or ROCK2 enzyme.

    • MYPT1 (myosin phosphatase target subunit 1) protein or a suitable peptide substrate.

    • ATP (Adenosine triphosphate).

    • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT, 0.01% Brij-35).

    • Test compounds (OXA-06 and comparators) dissolved in DMSO.

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add diluted compounds to the assay plate.

    • Add the ROCK enzyme and substrate solution to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay measures the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.[5]

  • Reagents and Materials:

    • Cancer cell line (e.g., A549 or H1299 NSCLC cells).

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Agarose (B213101) (low melting point).

    • 6-well plates.

    • Test compounds.

  • Procedure:

    • Prepare a base layer of 0.6% agarose in complete medium in each well of a 6-well plate and allow it to solidify.

    • Trypsinize and count the cells.

    • Resuspend the cells in complete medium containing 0.3% agarose at a density of 5,000 cells per well.

    • Add the appropriate concentration of the test compound to the cell suspension.

    • Layer the cell-agarose mixture on top of the base layer.

    • Incubate the plates at 37°C in a humidified incubator for 14-21 days.

    • Feed the cells every 3-4 days by adding fresh medium containing the test compound on top of the agar.

    • After the incubation period, stain the colonies with crystal violet and count the number of colonies larger than a predefined size (e.g., 50 µm) under a microscope.

Western Blotting for Phospho-MYPT1 and Phospho-Cofilin

This method is used to assess the in-cell inhibition of ROCK activity by measuring the phosphorylation status of its downstream targets.

  • Reagents and Materials:

    • Cancer cell line.

    • Test compounds.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-total MYPT1, anti-phospho-Cofilin (Ser3), anti-total Cofilin, and anti-GAPDH (loading control).

    • HRP-conjugated secondary antibodies.

    • SDS-PAGE gels and blotting equipment.

    • Chemiluminescent substrate.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

OXA-06 emerges as a highly potent and selective ROCK inhibitor with promising anti-cancer properties. Its superior potency and selectivity over the widely used Y-27632 suggest a potentially wider therapeutic window and reduced off-target effects. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of ROCK inhibition and for the further development of novel kinase inhibitors.

References

Independent Verification of OXA-06's Role in Cell Cycle Modulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ROCK inhibitor OXA-06 with other alternatives in the context of cell cycle modulation, supported by experimental data.

Introduction to OXA-06 and Cell Cycle Modulation

OXA-06 is a novel and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1] Emerging research has identified its potential as an anti-cancer agent, particularly in non-small cell lung cancer (NSCLC).[1] A key mechanism of its anti-tumor activity is the induction of cell cycle arrest, specifically in the G0/G1 phase. This guide independently verifies this role by comparing its performance with other well-known ROCK inhibitors, Y-27632 and Fasudil, and provides detailed experimental protocols for replication and further investigation.

Comparative Analysis of ROCK Inhibitors

The efficacy of OXA-06 as a cell cycle modulator is best understood in comparison to other established ROCK inhibitors. The following tables summarize the available quantitative data.

Table 1: Potency and Selectivity of ROCK Inhibitors
CompoundTargetIC50 (µM)Selectivity ProfileReference
OXA-06 ROCK0.01 ± 0.005Inhibited 5.4% of 167 kinases tested by >50% at 200 nM[1]
Y-27632 ROCK0.24 ± 0.09Inhibited 10.2% of 167 kinases tested by >50% at 10 µM[1]
Fasudil ROCK1~0.267Non-selective, inhibits other kinases[2]
ROCK2~0.153[2]

IC50 values for OXA-06 and Y-27632 were determined against ROCK1/2 in vitro.[1] Fasudil IC50 values are approximate based on reported data.[2]

Table 2: Effects of ROCK Inhibitors on Cell Cycle Distribution in Lung Cancer Cells
CompoundCell LineConcentration (µM)% Cells in G0/G1% Cells in S Phase% Cells in G2/MReference
OXA-06 NSCLC (A549, H1299)1Statistically significant increaseStatistically significant decreaseNot specified
Fasudil SCLC (NCI-H1339)100 µg/mL (~230 µM)IncreaseDecreaseIncrease[3]
Y-27632 NSCLC (VMRC-LCD)100No significant effect on cell growthNot specifiedNot specified[4]

Note: The experimental conditions and cell lines differ between these studies, so direct comparison should be made with caution. The study on Y-27632 in VMRC-LCD cells did not report specific cell cycle distribution data but noted no effect on cell growth at the tested concentration.[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of OXA-06 in Cell Cycle Modulation

OXA06_Pathway OXA06 OXA-06 ROCK ROCK1/2 OXA06->ROCK Inhibits MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates Cofilin Cofilin ROCK->Cofilin Phosphorylates (via LIMK) pMYPT1 p-MYPT1 (Inactive) Actin Actin Cytoskeleton Dynamics pMYPT1->Actin Inhibits Myosin Phosphatase Activity pCofilin p-Cofilin (Inactive) pCofilin->Actin Inhibits Actin Depolymerization CellCycle Cell Cycle Progression (G1 to S phase) Actin->CellCycle Required for G0G1_Arrest G0/G1 Arrest CellCycle->G0G1_Arrest Inhibition leads to

Caption: OXA-06 inhibits ROCK, leading to G0/G1 cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis

CellCycle_Workflow start Seed NSCLC cells treat Treat with OXA-06 (or alternative) and control vehicle (DMSO) start->treat harvest Harvest cells by trypsinization treat->harvest fix Fix cells in cold 70% ethanol (B145695) harvest->fix stain Stain with Propidium Iodide (PI) and RNase A fix->stain flow Analyze by Flow Cytometry stain->flow analysis Quantify cell cycle phases (G0/G1, S, G2/M) flow->analysis

Caption: Workflow for analyzing cell cycle distribution by flow cytometry.

Logical Relationship in OXA-06's Mechanism

Logical_Relationship inhibition ROCK Inhibition by OXA-06 downstream Decreased Phosphorylation of MYPT1 and Cofilin inhibition->downstream leads to phenotype G0/G1 Cell Cycle Arrest downstream->phenotype results in

Caption: Logical flow from ROCK inhibition to cell cycle arrest.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is adapted from standard procedures for analyzing DNA content in cell cycle studies.[5][6][7][8]

  • Cell Culture and Treatment:

    • Culture NSCLC cell lines (e.g., A549, H1299) in appropriate media.

    • Treat cells with desired concentrations of OXA-06, Y-27632, Fasudil, or vehicle control (DMSO) for the specified duration (e.g., 24-48 hours).

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer.

    • Use a low flow rate for data acquisition.

    • Collect data for at least 10,000 events per sample.

    • Analyze the DNA content histograms using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Phospho-MYPT1 and Phospho-Cofilin

This protocol is based on the methodology described in the primary research on OXA-06.[9]

  • Cell Lysis and Protein Quantification:

    • Treat NSCLC cells with OXA-06 or comparators for the desired time (e.g., 1 hour for phosphorylation studies).[9]

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-MYPT1 (Thr696 or Thr853) and phospho-Cofilin (Ser3) overnight at 4°C.[9][10][11][12][13] Also probe for total MYPT1 and Cofilin as loading controls.[14]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Conclusion

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.